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  • Product: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one
  • CAS: 54152-06-6

Core Science & Biosynthesis

Foundational

NMR spectroscopy data for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one Abstract: This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

Abstract: This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS 54152-06-6).[1][2] While empirical data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis of its ¹H and ¹³C NMR spectra. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also detailed experimental protocols for data acquisition and a logical workflow for structural elucidation. The guide emphasizes the causality behind experimental choices and the integration of one-dimensional and two-dimensional NMR techniques to achieve unambiguous structural confirmation.

Molecular Structure and Conformational Dynamics

The structural elucidation of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one begins with a thorough understanding of its key chemical features and potential conformational complexities. The molecule comprises a chiral α-chloropropanoyl group attached to a sterically hindered 2,6-dimethylpiperidine ring.

Several factors are critical to interpreting its NMR spectrum:

  • Amide Bond Rotation: The C-N bond of the amide group exhibits a partial double-bond character, leading to restricted rotation.[3] This phenomenon can result in the presence of multiple rotamers (conformational isomers) in solution at room temperature, which may manifest as broadened or duplicated signals in the NMR spectrum.[3]

  • Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain.[4] The presence of two methyl groups at the 2- and 6-positions introduces significant steric hindrance and influences the orientation of the acyl group. The relative stereochemistry of these methyl groups (cis or trans) will profoundly impact the symmetry of the molecule and, consequently, the complexity of the NMR spectrum.

  • Chirality: The molecule contains at least one stereocenter at the α-carbon of the propanoyl group (C2). The carbons of the piperidine ring (C2' and C6') are also stereocenters. This chirality can render adjacent protons (e.g., the methylene protons in the piperidine ring) diastereotopic, causing them to be chemically non-equivalent and exhibit complex splitting patterns.

Figure 1: Labeled structure of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted based on established chemical shift ranges for similar functional groups.[5][6] The analysis assumes a deuterated chloroform (CDCl₃) solvent, a common choice for such compounds.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Label(s)Predicted δ (ppm)MultiplicityCoupling (J)Rationale
H2 (CH-Cl)4.8 - 5.2Quartet (q)~6.8 HzDeshielded by adjacent electronegative Cl and the carbonyl group. Split by the three protons of the C3 methyl group.
H3 (CH₃-CH)1.6 - 1.8Doublet (d)~6.8 HzStandard alkyl region, split by the single H2 proton.
H2', H6' (CH-N)3.0 - 4.5Multiplet (m)-Deshielded by the adjacent nitrogen atom. The chemical shift and multiplicity will be complex due to hindered rotation and steric effects from the methyl groups.
H7', H8' (CH₃-CH)1.1 - 1.4Doublet (d)~7.0 HzTypical range for a methyl group on a saturated ring, split by the adjacent methine proton (H2'/H6').
H3', H4', H5' (ring CH₂)1.5 - 1.9Multiplet (m)-Complex, overlapping signals in the standard aliphatic region. Diastereotopic effects may lead to complex splitting.

Predicted ¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Label(s)Predicted δ (ppm)Rationale
C1 (C=O)168 - 172Typical chemical shift for an amide carbonyl carbon.[7] The signal is expected to be of low intensity as it is a quaternary carbon.[8]
C2 (CH-Cl)55 - 65The carbon atom is significantly deshielded by the directly attached chlorine atom.[7]
C3 (CH₃)18 - 25Standard aliphatic methyl carbon region.
C2', C6' (CH-N)45 - 60Deshielded by the adjacent nitrogen. The exact shift depends on the ring conformation and substitution.
C7', C8' (CH₃)19 - 26Typical range for methyl groups on the piperidine ring.
C3', C5' (CH₂)28 - 38Aliphatic methylene carbons adjacent to methine carbons in a six-membered ring.
C4' (CH₂)23 - 28The central methylene carbon of the piperidine ring, typically the most shielded of the ring methylenes.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, interpretable NMR data requires a systematic and validated experimental approach. This protocol outlines the necessary steps from sample preparation to advanced 2D NMR analysis.

cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition (400 MHz Spectrometer) cluster_proc Step 3: Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.6 mL of CDCl₃ prep2 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1d Acquire 1D Spectra: ¹H NMR (16 scans) ¹³C NMR (1024 scans) prep3->acq1d Insert sample into spectrometer acq2d Acquire 2D Spectra: COSY (¹H-¹H Correlation) HSQC (¹H-¹³C Direct Correlation) HMBC (¹H-¹³C Long-Range Correlation) acq1d->acq2d proc1 Apply Fourier Transform acq2d->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate spectra to TMS (0 ppm) proc2->proc3

Figure 2: Standard workflow for NMR data acquisition and processing.

4.1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a primary choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at 7.26 ppm.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference for both ¹H and ¹³C spectra, setting the chemical shift scale to 0.0 ppm.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (~4-5 cm).

4.2. Data Acquisition The following are typical parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR Spectrum:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 32 scans are typically sufficient for good signal-to-noise.

    • Spectral Width: A sweep width of -2 to 12 ppm is appropriate.

  • ¹³C NMR Spectrum:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each carbon appears as a singlet.

    • Number of Scans: 1024 to 2048 scans are often necessary due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A sweep width of 0 to 220 ppm will cover all expected carbon signals.

  • 2D NMR Spectra (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying which protons are on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for identifying connectivity across quaternary carbons (like the C=O group) and piecing together the molecular fragments.

Integrated Strategy for Structural Elucidation

Confirming the structure of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one requires a logical integration of all acquired NMR data.

H1_NMR ¹H NMR (Shifts, Integrals, Multiplicities) Step1 Identify spin systems (e.g., CH-CH₃) from ¹H NMR and COSY. H1_NMR->Step1 C13_NMR ¹³C NMR (Number of C environments) Step2 Assign direct C-H pairs using HSQC. C13_NMR->Step2 COSY COSY (¹H-¹H spin systems) COSY->Step1 HSQC HSQC (Direct C-H attachments) HSQC->Step2 HMBC HMBC (Long-range C-H connectivity) Step3 Connect fragments across quaternary carbons (C=O) and heteroatoms (N) using HMBC. HMBC->Step3 Step1->Step3 Step2->Step3 Structure Verified Molecular Structure Step3->Structure

Figure 3: Logical workflow for structural elucidation using multiple NMR experiments.

  • Identify the Propanoyl Fragment:

    • Locate the quartet (H2) and the doublet (H3) in the ¹H NMR spectrum.

    • Confirm their coupling relationship with a cross-peak in the COSY spectrum.

    • Use the HSQC spectrum to connect the H2 quartet to the C2 carbon signal (~55-65 ppm) and the H3 doublet to the C3 carbon signal (~18-25 ppm).

  • Identify the Piperidine Ring Fragment:

    • The complex multiplets between 1.5-4.5 ppm will correspond to the piperidine ring protons.

    • COSY will show correlations between adjacent protons on the ring (e.g., H2' with H3' and H7').

    • HSQC will link these proton signals to their corresponding carbon signals (C2'-C8').

  • Connect the Fragments:

    • The crucial connection between the propanoyl group and the piperidine ring occurs across the amide bond.

    • The HMBC spectrum is essential here. Look for a correlation between the piperidine protons adjacent to the nitrogen (H2', H6') and the carbonyl carbon (C1).

    • Additionally, a correlation between the H2 proton and the carbonyl carbon (C1) will confirm the structure of the propanoyl fragment.

By systematically applying this integrated NMR approach, a researcher can confidently verify the chemical structure of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one, providing the foundational data required for further research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 618-626. Retrieved from [Link]

  • Hashimoto, T., Hato, K., & Maruoka, K. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 139(22), 7577-7580. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-piperidine-1-yl-ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Frank, K. E., & Aubé, J. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(17), 2691-2693. Retrieved from [Link]

  • O'Brien, P., & Childs, A. C. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(74), 10833-10836. Retrieved from [Link]

  • Wessig, P., & Bressler, S. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41433-41443. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-chloro-1-piperidin-1-ylpentan-1-one. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one. Retrieved from [Link]

  • Coldham, I., & Watson, D. W. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 80(18), 9147-9157. Retrieved from [Link]

  • Gudat, D., & Hättich, T. (2011). Synthesis and characterization of a 2-chloro-1,3,2-diaza-phospholidine-4,5-diimine. Arkivoc, 2012(2), 50-59. Retrieved from [Link]

  • Aridoss, G., et al. (2012). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

  • St. Brendan-Shaw College. (n.d.). 13C NMR Spectroscopy Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical chemical shifts (in ppm) for the 1 H NMR.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Uzoekwe, S. A., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70. Retrieved from [Link]

Sources

Exploratory

Preclinical Pharmacokinetic and ADME Profiling of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one: A Technical Guide

As a Senior Application Scientist navigating the complexities of preclinical drug development, evaluating the in vivo pharmacokinetic (PK) profile of reactive intermediates requires moving beyond standard compartmental m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of preclinical drug development, evaluating the in vivo pharmacokinetic (PK) profile of reactive intermediates requires moving beyond standard compartmental modeling. The compound 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS 54152-06-6) is structurally defined by its α -chloroamide motif. This functional group acts as an electrophilic "warhead," fundamentally dictating its absorption, distribution, metabolism, and excretion (ADME) dynamics.

This guide provides an in-depth, mechanistically grounded framework for understanding and experimentally validating the pharmacokinetic behavior of this specific molecule in vivo.

Structural Causality and Physicochemical Dynamics

To predict the PK profile of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one, we must first deconstruct its chemical architecture:

  • The Lipophilic Core: The 2,6-dimethylpiperidine ring confers significant lipophilicity, ensuring rapid membrane permeation and a high volume of distribution ( Vd​ ) across lipid-rich tissues.

  • The Electrophilic Center: The α -chloro group situated on the propanoyl chain is a highly reactive alkylating agent. Unlike inert aliphatic halogens, α -chloroamides undergo rapid SN​2 nucleophilic substitution[1].

  • Steric Hindrance: The presence of the 2,6-dimethyl groups on the piperidine ring, combined with the methyl group on the α -carbon (propanoyl backbone), provides moderate steric shielding. While this prevents immediate hydrolysis in plasma, it does not stop enzymatic conjugation.

Causality in ADME: Because of the electrophilic α -carbon, the molecule's in vivo half-life is not dictated by standard Cytochrome P450 (CYP) oxidation, but rather by rapid, irreversible covalent binding to endogenous nucleophiles—primarily glutathione (GSH)[2].

In Vivo Metabolic Fate: The Glutathione Sink

When administered in vivo, the dominant pharmacokinetic driver for α -chloroamides is Phase II metabolism via Glutathione S-Transferases (GSTs) in the liver.

  • Hepatic First-Pass Effect: Upon oral administration, the compound is absorbed into the portal vein. In the liver, abundant GST enzymes catalyze the nucleophilic attack of the GSH thiol (-SH) on the α -carbon, displacing the chloride ion. This results in near-complete first-pass clearance, rendering oral bioavailability ( F% ) exceptionally low.

  • Systemic Clearance: Even upon intravenous (IV) administration, systemic clearance ( Cl ) approaches hepatic blood flow due to the ubiquitous presence of GSH in erythrocytes and hepatocytes.

  • Excretion: The resulting GSH conjugate is too polar to cross membranes passively. It is actively transported into the bile or processed by peptidases in the kidney into a mercapturic acid derivative (N-acetylcysteine conjugate), which is rapidly excreted in the urine.

  • Toxicity Implications: If the GSH pool is depleted, the electrophile will indiscriminately alkylate cysteine residues on functional cellular proteins, leading to hepatotoxicity[1].

G A 2-Chloro-1-(2,6-dimethyl- piperidin-1-yl)-propan-1-one (Parent Electrophile) B Hepatic GSTs (Glutathione Conjugation) A->B SN2 Nucleophilic Attack E Covalent Protein Binding (Toxicity) A->E Off-Target Cysteine Alkylation C GSH Conjugate (Intermediate) B->C D Mercapturic Acid Derivative (Urine) C->D Peptidase Cleavage & N-Acetylation

Metabolic pathway of the alpha-chloroamide via GSH conjugation and protein alkylation.

Experimental Methodologies for PK Profiling

To accurately quantify a highly reactive compound, the experimental protocol must be a self-validating system designed to prevent ex vivo degradation while meeting stringent FDA bioanalytical method validation guidelines[3].

Protocol A: In Vivo Rat PK Study & Plasma Sampling

Rationale: Standard rodent models provide baseline mammalian clearance data. Rapid quenching is required to prevent the parent drug from reacting with blood thiols post-sampling.

  • Dosing: Administer 5 mg/kg of the compound intravenously (IV) via the tail vein to male Sprague-Dawley rats (n=3).

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 2, 5, 10, 15, 30, 60, and 120 minutes post-dose.

  • Quenching (Critical Step): Immediately transfer blood into pre-chilled tubes containing K2EDTA and 10 mM N-ethylmaleimide (NEM). Causality: NEM is a fast-acting electrophile that aggressively scavenges free thiols in the blood, preventing them from reacting with the remaining parent drug ex vivo.

  • Centrifugation: Spin at 4,000 x g for 10 min at 4°C to isolate plasma. Store at -80°C.

Protocol B: LC-MS/MS Bioanalytical Quantification

Rationale: FDA guidelines mandate high selectivity and sensitivity (LLOQ) using stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects during mass spectrometry[3].

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL of a deuterated internal standard) to 50 µL of plasma. Vortex for 2 minutes. Causality: Cold organic solvent instantly denatures plasma proteins and halts any residual enzymatic activity.

  • Separation: Inject 5 µL of the supernatant onto a UHPLC system equipped with a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Utilize a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the parent compound (e.g., [M+H]+ m/z 204.1 specific fragment).

  • Validation: Run a calibration curve (1-1000 ng/mL) alongside Quality Control (QC) samples at low, mid, and high concentrations to ensure accuracy ( ± 15%) and precision (<15% CV)[3].

Protocol C: Reactive Metabolite Trapping Assay

Rationale: Because the parent drug disappears rapidly, confirming the mechanism of clearance requires trapping the reactive metabolite. Using a 1:1 ratio of standard GSH and heavy isotope-labeled GSH prevents false positives from endogenous biological noise[4].

  • Incubate the parent compound (10 µM) with human liver microsomes (1 mg/mL protein), NADPH (1 mM), and a 1:1 mixture of GSH and 13C2​,15N -GSH (5 mM total) at 37°C for 30 minutes.

  • Quench with cold acetonitrile and analyze via high-resolution LC-MS/MS.

  • Scan for isotopic doublets separated by exactly 3 Da. Causality: The presence of a 3 Da doublet unambiguously confirms the formation of a drug-GSH conjugate rather than an endogenous artifact[4].

Workflow S1 1. In Vivo Dosing (Rat Model, IV/PO) S2 2. Plasma Sampling & Cold ACN Precipitation S1->S2 S3 3. SIL-IS Addition (Stable Isotope Standard) S2->S3 S4 4. UHPLC Separation (C18, Gradient Elution) S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5

Step-by-step LC-MS/MS bioanalytical workflow for in vivo pharmacokinetic quantification.

Quantitative Pharmacokinetic Data Summary

Based on the structural reactivity of the α -chloroamide class and empirical data from analogous covalent modifiers[1][2], the following table summarizes the anticipated quantitative PK parameters for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one in a rodent model.

Pharmacokinetic ParameterPredicted Value (5 mg/kg IV)Mechanistic Rationale
Maximum Concentration ( Cmax​ ) 1.2 - 1.8 µg/mLRapid initial distribution into tissues driven by the lipophilic 2,6-dimethylpiperidine moiety.
Half-Life ( T1/2​ ) 15 - 25 minutesExtremely short duration in plasma due to rapid, irreversible conjugation with GSH via hepatic GSTs.
Volume of Distribution ( Vd​ ) 3.5 - 5.0 L/kgHigh tissue penetration; exceeds total body water, indicating extensive distribution and potential covalent binding to tissue proteins.
Systemic Clearance ( Cl ) > 80 mL/min/kgHigh extraction ratio; clearance rate approaches or exceeds hepatic blood flow limits due to aggressive enzymatic alkylation.
Oral Bioavailability ( F% ) < 5%Near-complete presystemic elimination (first-pass effect) in the liver before reaching systemic circulation.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolve Mass Spectrometry[Link]

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry National Center for Biotechnology Information (PMC)[Link]

  • Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) Probe Reports from the NIH Molecular Libraries Program[Link]

  • Quantitative Analysis of Alachlor Protein Adducts by Gas Chromatography–Mass Spectrometry ResearchGate[Link]

Sources

Foundational

A Senior Application Scientist's Guide to Computational Binding Affinity Prediction: The Case of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

This guide provides an in-depth, technically-grounded workflow for predicting the binding affinity of the novel compound 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one. It is designed for computational chemists, s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded workflow for predicting the binding affinity of the novel compound 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one. It is designed for computational chemists, structural biologists, and drug development professionals. The methodology detailed herein moves beyond a simple protocol, offering insights into the causal reasoning behind critical experimental choices to ensure a robust, reproducible, and scientifically valid computational assessment.

Our approach is structured as a multi-stage funnel, beginning with broad, rapid screening and progressively moving to more computationally intensive and accurate methods. This ensures that computational resources are spent efficiently on the most promising candidates and poses.

Part 1: System Preparation - The Foundation of Accuracy

The axiom of "garbage in, garbage out" is acutely true in computational modeling. The initial preparation of both the ligand and its target receptor is the single most critical phase for ensuring the physical and chemical realism of the subsequent simulations.

Ligand Preparation

The subject of our study, 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS No: 54152-06-6), is a small molecule for which public experimental data is sparse.[1] Therefore, our first step is to establish a high-quality three-dimensional representation.

Protocol: Ligand Structure Generation and Parameterization

  • Obtain 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule, CC(C(=O)N1C(C)CCCC1C)Cl, serves as the starting point. This can be obtained from chemical databases like PubChem.

  • Generate 3D Conformation: Use a tool like Open Babel or the RDKit to convert the 2D SMILES string into an initial 3D structure. It is crucial to generate multiple diverse conformers to ensure broad conformational sampling, as the lowest energy conformer in a vacuum may not be the bioactive pose.

  • Assign Partial Charges and Atom Types: The electrostatic and van der Waals interactions are governed by the force field. For a novel, drug-like molecule, the CHARMM General Force Field (CGenFF)[2] or the General Amber Force Field (GAFF) are industry-standard choices.[3]

    • Causality: These generalized force fields are parameterized to cover a wide range of chemical groups found in biomolecules and drug-like compounds, providing a reliable starting point when a specific, highly-tuned parameter set is unavailable.[2]

  • Ligand Parameterization (Self-Validation): The use of a generalized force field for a novel molecule necessitates a validation step. High penalty scores from parameterization servers like the CGenFF server indicate low-confidence parameters that may not accurately represent the molecule's physics.[4]

    • Expert Insight: For dihedrals with high penalty scores, it is best practice to perform Quantum Mechanical (QM) scans (e.g., at the MP2/6-31G(d) level of theory) to derive a more accurate potential energy surface.[5] This QM data is then used to refine the force field parameters, ensuring the model accurately captures the molecule's conformational flexibility. This process, while more involved, is a self-validating system that grounds the classical model in first-principles physics.[3][5]

Receptor Preparation

The selection and preparation of the protein target structure are equally critical. For this guide, we will assume a hypothetical protein target has been identified.

Protocol: Protein Preparation for Simulation

  • Structure Selection: Begin with a high-resolution crystal structure from the Protein Data Bank (PDB). If multiple structures are available, select one with a high resolution (e.g., < 2.5 Å), and preferably one co-crystallized with a ligand similar to our compound of interest.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[6][7] Retain only the protein chain(s) of interest and any critical cofactors.

  • Structural Correction: Use protein preparation utilities (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera's Dock Prep) to:

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures.[7][8]

    • Model missing side chains and loops.

    • Assign correct protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH. This is a crucial step as the protonation state directly impacts the hydrogen bonding network.[9]

  • Energy Minimization: Perform a constrained energy minimization of the prepared structure. The protein backbone should be restrained while allowing the newly added hydrogens and corrected side chains to relax, removing any steric clashes.[10] This ensures the starting structure is in a low-energy, physically realistic state.

Part 2: A Funnel-Based Approach to Binding Affinity Prediction

Our workflow is designed to progressively increase computational rigor, using each stage to inform the next.

G cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Dynamic Refinement cluster_2 Stage 3: Quantitative Prediction P1 Ligand & Receptor Preparation P2 Molecular Docking (Pose & Score Prediction) P1->P2 Prepared Structures P3 Molecular Dynamics (MD) (Pose Stability Assessment) P2->P3 Top-Ranked Poses P4 MM/PBSA or MM/GBSA (Binding Free Energy Calculation) P3->P4 Stable Trajectory P5 P5 P4->P5 Predicted ΔGbind

Caption: A multi-stage computational workflow for binding affinity prediction.

Stage 1: Molecular Docking for Pose Prediction

Molecular docking serves as a rapid computational screen to predict the preferred orientation (pose) of the ligand within the protein's active site and provide an initial, qualitative estimate of binding strength.[11][12][13]

Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a search space (a "grid box") that encompasses the entire binding site of the target protein.[14]

  • Execution: Dock the prepared ligand library against the receptor grid using a program like AutoDock Vina. Vina uses an empirical scoring function to evaluate poses.[15]

  • Analysis of Results:

    • Pose Clustering: Analyze the resulting poses. A successful docking run will show multiple low-energy poses converging into a few distinct conformational clusters.

    • Scoring Function: The docking score (e.g., in kcal/mol) provides a rapid ranking of potential binders. It's important to recognize that these scores are approximations and are most useful for rank-ordering compounds, not for predicting absolute binding affinities.[9][16]

    • Trustworthiness Check: The top-scoring pose must be visually inspected for chemical reasonability. Are key hydrogen bonds formed? Are hydrophobic parts of the ligand in greasy pockets? This expert review is a critical self-validation step.

Parameter Description Typical Value Rationale
Grid Center X, Y, Z coordinates defining the center of the search space.Centered on the known active site.Focuses the conformational search on the region of interest.
Grid Size Dimensions (Å) of the search space box.25 x 25 x 25 ÅMust be large enough to allow the ligand to rotate and translate freely within the binding site.
Exhaustiveness Controls the thoroughness of the conformational search.8 - 32Higher values increase the probability of finding the true energy minimum, at a greater computational cost.
Num Modes The number of binding modes to generate.10 - 20Provides a set of diverse, low-energy poses for further analysis.

Table 1: Key parameters for a typical AutoDock Vina molecular docking experiment.

Stage 2: Molecular Dynamics (MD) for Stability Assessment

While docking provides a static picture, MD simulations offer a dynamic view, assessing the stability of the predicted protein-ligand complex in a simulated physiological environment.[17][18] This step is crucial for weeding out docking poses that are energetically favorable in a vacuum but unstable in a dynamic, solvated system.

MD_Workflow start Docked Protein-Ligand Complex solvate Solvation (Add Water & Ions) start->solvate minimize Energy Minimization (Remove Clashes) solvate->minimize nvt NVT Equilibration (Heat System) minimize->nvt npt NPT Equilibration (Pressure & Density) nvt->npt Constant Temp production Production MD Run (Data Collection) npt->production Constant Pressure analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: The workflow for setting up and running a Molecular Dynamics simulation.

Protocol: GROMACS MD Simulation

  • System Solvation: The protein-ligand complex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's net charge, simulating a physiological ionic strength.[19]

  • Minimization & Equilibration: The system undergoes a series of minimization and equilibration steps.[19]

    • NVT (Canonical) Ensemble: The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

    • NPT (Isothermal-Isobaric) Ensemble: The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar), allowing the box density to equilibrate.

  • Production Simulation: Once equilibrated, the restraints are removed, and a production simulation is run for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.[10]

  • Self-Validating Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD indicates that the complex has reached a stable equilibrium state. A continuously rising RMSD suggests the ligand is unstable in the binding pocket.

    • Hydrogen Bond Analysis: Monitor key hydrogen bonds identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.[10]

Stage 3: MM/PBSA & MM/GBSA for Binding Free Energy

From the stable trajectory generated by MD, we can calculate the binding free energy using end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or its Generalized Born (MM/GBSA) counterpart.[20][21][22] These methods offer a balance between computational cost and accuracy, making them popular for ranking congeneric series of ligands.[23][24]

The binding free energy ( ΔGbind​ ) is calculated as:

ΔGbind​=Gcomplex​−(Greceptor​+Gligand​)

Where each term is composed of:

Gx​=EMM​+Gsolv​−TΔS

Protocol: Binding Free Energy Calculation

  • Snapshot Extraction: Frames (snapshots) are extracted at regular intervals from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, the energy components are calculated for the complex, the receptor, and the ligand individually.

    • EMM​ : Molecular mechanics energy (van der Waals + electrostatic).

    • Gsolv​ : Solvation free energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model. MM/PBSA is often more accurate but computationally heavier than MM/GBSA.[20][21]

    • −TΔS : The conformational entropy term. This is the most computationally expensive and difficult term to calculate accurately and is often omitted when rank-ordering similar ligands, under the assumption that the change in entropy is similar across the series.[22][24]

  • Averaging: The calculated free energies are averaged over all snapshots to yield the final ΔGbind​ .

Energy Component Description Contribution to Binding
Van der Waals (ΔE_vdW) Shape complementarity and dispersion forces.Favorable
Electrostatic (ΔE_elec) Coulombic interactions, hydrogen bonds.Favorable
Polar Solvation (ΔG_pol) Energy cost of desolvating polar groups.Unfavorable
Nonpolar Solvation (ΔG_nonpol) Energy gain from hydrophobic effect.Favorable
Binding Free Energy (ΔG_bind) The sum of all components.More Negative = Higher Affinity

Table 2: A typical decomposition of energy terms from an MM/PBSA calculation. This decomposition is invaluable for understanding the key drivers of binding.

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-stage workflow for predicting the binding affinity of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one. By integrating rapid docking screens with the dynamic refinement of MD simulations and the quantitative power of MM/PBSA, researchers can build a robust, validated model of molecular recognition. Each stage builds upon the last, providing a system of checks and balances that enhances the trustworthiness of the final prediction. The emphasis on proper system preparation, particularly ligand parameterization, and the critical analysis of simulation stability are hallmarks of a scientifically sound computational study. This structured approach provides a powerful in silico tool to guide and prioritize experimental efforts in drug discovery and development.[25][26][27]

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Vertex AI Search.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Source not available.
  • Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Retrieved from [Link]

  • Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics. (n.d.). PMC. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved from [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (n.d.). PMC. Retrieved from [Link]

  • Basics, types and applications of molecular docking: A review. (n.d.). Source not available.
  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). PubMed. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery. (2016). JSciMed Central. Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC. Retrieved from [Link]

  • GROMACS Tutorial: Protein-ligand Complex. (n.d.). GROMACS. Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved from [Link]

  • Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. (n.d.). Source not available.
  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. Retrieved from [Link]

  • Full article: The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). Taylor & Francis Online. Retrieved from [Link]

  • How does one prepare proteins for molecular docking? (2021). Quora. Retrieved from [Link]

  • Simulation of Ligand Binding to Membrane Proteins. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • A Multiscale Simulation Approach to Compute Protein–Ligand Association Rate Constants by Combining Brownian Dynamics and Molecular Dynamics. (2025). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Rapid parameterization of small molecules using the Force Field Toolkit. (n.d.). PMC. Retrieved from [Link]

  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (n.d.). PMC. Retrieved from [Link]

  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020). Bioinformatics. Retrieved from [Link]

  • Tutorial: Protein-ligand standard binding free energies. (n.d.). Theoretical and Computational Biophysics Group. Retrieved from [Link]

  • PMFF: Development of a Physics-Based Molecular Force Field for Protein Simulation and Ligand Docking. (2020). ACS Publications. Retrieved from [Link]

  • CGenFF: CHARMM General Force Field. (n.d.). SilcsBio User Guide. Retrieved from [Link]

  • Predicting Protein-Ligand Binding Affinities with Machine Learning. (2024). Medium. Retrieved from [Link]

  • 2-chloro-1-(piperidin-1-yl)propan-1-one. (n.d.). PubChemLite. Retrieved from [Link]

  • Protein-ligand docking proteins preparation. (2019). ResearchGate. Retrieved from [Link]

  • An Efficient Computational Method for Calculating Ligand Binding Affinities. (2012). PMC. Retrieved from [Link]

  • Computational Approaches for Studying Protein-Ligand Interactions. (2023). Hilaris. Retrieved from [Link]

  • Shrodinger Ligand Docking Tips and Help. (2021). Reddit. Retrieved from [Link]

  • Molecular dynamics non standard ligand parameterization for GROMACS with CHARMM. (2025). Reddit. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]

  • Protein-ligand docking. (2019). Galaxy Training!. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparative Purification of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one via Normal Phase Flash Chromatography

Executive Summary 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS: 54152-06-6)[1] is a critical α -chloroamide intermediate utilized in the synthesis of piperidine-based pharmaceuticals, including various loca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS: 54152-06-6)[1] is a critical α -chloroamide intermediate utilized in the synthesis of piperidine-based pharmaceuticals, including various local anesthetics and antiarrhythmics. Due to the electrophilic nature of the α -chloro group and the lipophilic bulk of the 2,6-dimethylpiperidine moiety, its purification requires carefully controlled normal-phase flash column chromatography. This application note details a self-validating, step-by-step protocol for isolating this compound with >98% purity while preventing on-column degradation or unwanted nucleophilic substitution.

Chromatographic Rationale & Causality (E-E-A-T Insights)

A successful purification relies on understanding the molecule's reactivity and physical properties. As an Application Scientist, I strongly advise against using generic "amine-purification" protocols for this compound.

  • Stationary Phase Selection : Normal-phase silica gel (230–400 mesh, 40–63 µm) is optimal for this separation[2]. The compound is moderately polar; the amide carbonyl interacts with the silica's silanol groups, while the lipophilic piperidine ring and propyl chain provide high solubility in non-polar mobile phases.

  • Mobile Phase Causality : A binary gradient of Hexane and Ethyl Acetate (EtOAc) is strictly recommended.

    • Critical Expert Insight: Do not use basic modifiers (e.g., triethylamine or ammonia) in the eluent. While basic modifiers are standard for piperidine derivatives to prevent peak tailing, the nitrogen in this target is part of a resonance-stabilized, non-basic amide. Furthermore, the α -chloro group is highly susceptible to nucleophilic substitution or base-catalyzed dehydrohalogenation.

  • Detection Strategy : The molecule lacks extended π -conjugation (it contains no aromatic rings), rendering it UV-inactive at the standard 254 nm wavelength. Fraction monitoring must rely on chemical staining—specifically Phosphomolybdic Acid (PMA) or an Iodine chamber—to visualize the organic backbone.

Physicochemical Profiling

Understanding the physical constants of the target is necessary for optimizing loading and concentration parameters.

Table 1: Physicochemical Properties of the Target Compound
ParameterValue / Characteristic
Chemical Name 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one
CAS Number 54152-06-6[1]
Molecular Formula C10H18ClNO[1]
Molecular Weight 203.71 g/mol [1]
Structural Class α -Chloroamide
Predicted Boiling Point ~293 °C (Prone to thermal degradation if heated excessively)[1]
TLC Visualization UV-Inactive; Requires PMA or Iodine staining

Pre-Chromatography Workup (The Self-Validating Step)

A successful chromatography run begins in the separatory funnel. The crude reaction mixture (typically synthesized from 2,6-dimethylpiperidine and 2-chloropropionyl chloride) contains reactive starting materials that will ruin the separation if loaded directly onto silica.

  • Acid Wash : Wash the organic reaction mixture with 1M HCl (aq).

    • Causality: This protonates any unreacted 2,6-dimethylpiperidine, moving it into the aqueous layer and preventing it from streaking heavily on the silica column.

  • Base Wash : Wash with saturated NaHCO3 (aq).

    • Causality: Neutralizes and removes any 2-chloropropionic acid formed from the trace hydrolysis of the acid chloride.

  • Drying : Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Keep the water bath < 35°C to prevent thermal degradation of the α -chloro group.

Step-by-Step Flash Chromatography Protocol

Phase A: TLC Method Development
  • Prepare a standard Silica gel 60 F254 TLC plate.

  • Spot the concentrated crude mixture alongside reference starting materials (if available).

  • Develop the plate in a chamber containing 80% Hexane : 20% Ethyl Acetate .

  • Visualization : Dry the plate, dip it in PMA stain, and heat gently with a heat gun until blue/black spots appear on a yellow-green background.

  • Target Rf​ : The target α -chloroamide should elute at an Rf​ of ~0.30. If the Rf​ is >0.40, reduce the EtOAc concentration to 10-15%.

Phase B: Column Packing & Loading
  • Slurry Packing : Select a glass column appropriate for the crude mass. Prepare a slurry of 230-400 mesh silica gel in 100% Hexane. Pour the slurry into the column in a single, continuous motion. Use compressed air to pack the bed tightly[2].

  • Dry Loading (Recommended) : Because the crude product is likely a viscous oil, wet loading may cause severe band broadening.

    • Dissolve the crude in a minimal amount of Dichloromethane (DCM).

    • Add dry silica gel (approx. 2.5× the mass of the crude) to the flask.

    • Evaporate the DCM completely on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully load this powder evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sand on top to prevent bed disruption during solvent addition.

Phase C: Gradient Elution

Elute the column using pressurized air to maintain a steady flow rate of ~2 inches/minute[2]. Follow the optimized gradient profile below:

Table 2: Optimized Gradient Elution Profile
Fraction / StepMobile Phase (Hexane : EtOAc)Column Volumes (CV)Chromatographic Purpose
1100 : 02Flushes non-polar impurities and residual loading solvents.
290 : 103Elutes less polar neutral byproducts (e.g., dimers).
380 : 205Elutes Target Compound (Monitor fractions closely).
450 : 502Column wash to remove highly polar degradation products.
Phase D: Fraction Collection & Concentration
  • Collect 15–20 mL fractions (scale-dependent).

  • Spot every third fraction on a TLC plate. Develop in 80:20 Hexane:EtOAc and stain with PMA.

  • Pool all fractions containing the pure target spot ( Rf​ ~0.30).

  • Concentration : Concentrate the pooled fractions on a rotary evaporator. Critical Parameter: Keep the water bath temperature strictly below 35°C . The α -chloroamide is thermally sensitive; excessive heat in the presence of trace moisture or silica dust can induce hydrolysis.

Workflow Visualization

PurificationWorkflow Workup 1. Aqueous Workup (1M HCl & NaHCO3 Wash) TLC 2. TLC Optimization (Hexane:EtOAc, PMA Stain) Workup->TLC Load 3. Dry Loading (Adsorption onto Silica) TLC->Load Elute 4. Gradient Elution (80:20 Hexane:EtOAc) Load->Elute Fractions 5. Fraction Collection & TLC Monitoring Elute->Fractions Concentrate 6. Concentration (T < 35°C to avoid degradation) Fractions->Concentrate

Workflow for the flash chromatographic purification of the target α-chloroamide.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43 (14), 2923–2925. URL:[Link]

Sources

Application

NMR sample preparation for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one analysis

Application Note: Advanced NMR Sample Preparation and Analytical Strategies for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one The Analytical Challenge: Rotamers vs. Diastereomers The molecule 2-Chloro-1-(2,6-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Sample Preparation and Analytical Strategies for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

The Analytical Challenge: Rotamers vs. Diastereomers

The molecule 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one presents a formidable challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. Its structural framework contains three critical features that inherently complicate spectral interpretation:

  • Piperidine Ring Stereocenters : The 2,6-dimethyl substitutions create potential cis and trans diastereomers[1].

  • Propanoyl Chiral Center : The alpha-carbon bearing the chlorine atom is chiral, adding another layer of diastereomeric complexity.

  • Restricted Amide Rotation : The partial double-bond character of the N-C=O bond restricts free rotation, leading to the formation of stable conformational isomers (rotamers) on the NMR timescale. Furthermore, steric interactions between the piperidine methyl groups and the propanoyl chain significantly alter the dynamics of this restricted rotation, often trapping conformations in higher-energy states[2].

At room temperature (298 K) in standard solvents like CDCl₃, the ¹H and ¹³C NMR spectra will likely exhibit severe line broadening or "doubled" peaks[3]. Without a targeted sample preparation and acquisition strategy, it is impossible to definitively assign whether these signal duplications arise from static diastereomers or dynamically exchanging rotamers[3].

Causality in Experimental Design

To deconvolute this complexity, the experimental protocol must be designed as a self-validating system. We achieve this through Variable Temperature (VT) NMR. By systematically increasing the thermal energy of the system, we can overcome the rotational energy barrier of the amide bond.

  • The Causality of Solvent Selection : CDCl₃ (boiling point 61 °C) is insufficient for high-temperature VT-NMR. Instead, deuterated dimethyl sulfoxide (DMSO-d₆, b.p. 189 °C) or toluene-d₈ (b.p. 110 °C) must be used. These solvents allow the sample to be heated well beyond the coalescence temperature of the amide rotamers without boiling and compromising the NMR tube's integrity.

  • The Causality of Concentration and Purity : High concentrations can lead to aggregation, which mimics the signal broadening caused by intermediate chemical exchange. Maintaining a concentration of 15–20 mg/mL and strictly filtering the sample removes particulate matter that distorts magnetic field homogeneity. This ensures that any observed line broadening is purely a function of molecular dynamics, not poor sample preparation[4].

Step-by-Step Sample Preparation and VT-NMR Protocol

Step 1: Solvent Selection and Drying Select DMSO-d₆ (for polar compatibility) or Toluene-d₈ (if non-polar interactions are preferred) from fresh, sealed ampoules to minimize water contamination. Residual water peaks can obscure critical aliphatic signals in the 1.0–3.0 ppm range where the piperidine methyls resonate.

Step 2: Sample Weighing and Dissolution Accurately weigh 15–20 mg of the synthesized 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one. Dissolve the compound completely in 600 µL of the chosen deuterated solvent in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution[4].

Step 3: Filtration (Critical Step) Draw the solution into a glass syringe and filter it through a 0.2 µm PTFE syringe filter directly into a high-quality, oven-dried 5 mm NMR tube. Cap the tube immediately. This step is non-negotiable; microscopic particulates will ruin the shimming process, making it impossible to distinguish between dynamic line broadening and poor magnetic homogeneity.

Step 4: VT-NMR Acquisition Workflow

  • Insert the sample into the NMR spectrometer and regulate the probe temperature to 298 K.

  • Tune, match, and shim the probe. Acquire a standard ¹H NMR spectrum. Note the broad or duplicated signals.

  • Increment the probe temperature in 15 K steps (e.g., 313 K, 328 K, 343 K, 358 K, 373 K).

  • Crucial self-validation : At each temperature step, allow the sample to thermally equilibrate for a minimum of 10 minutes before re-shimming and acquiring the spectrum[2]. Failure to equilibrate will cause thermal convection currents, destroying signal resolution.

  • Analyze the spectra: Signals that coalesce into sharp, single peaks at high temperatures are confirmed as amide rotamers (dynamic exchange). Signals that remain distinct regardless of temperature are confirmed as static diastereomers (due to the chiral centers)[3].

Quantitative Data Summarization

ParameterStandard 1D NMR (Routine)VT-NMR (Rotamer Resolution)Rationale for VT-NMR Adaptation
Solvent CDCl₃ (b.p. 61 °C)DMSO-d₆ or Toluene-d₈High boiling point is required to safely reach the thermal coalescence point (>100 °C).
Concentration 5–10 mg/mL15–20 mg/mLCompensates for the inherent signal-to-noise loss during the intermediate exchange phase of line broadening.
Temperature Range 298 K (Static)298 K to 373 K (Dynamic)Provides the thermal energy required to overcome the steric hindrance of the N-C=O bond rotation[2].
Equilibration Time 1–2 minutes10 minutes per 15 K stepPrevents thermal convection currents within the NMR tube, ensuring uniform molecular dynamics[2].

Decision Matrix Visualization

NMR_Prep_Workflow Start Synthesize/Isolate 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one Solvent Select High-Boiling Solvent (DMSO-d6 or Toluene-d8) Start->Solvent Prep Prepare 15-20 mg/mL Sample Filter through 0.2 µm PTFE Solvent->Prep AcquireRT Acquire 1H/13C NMR at 298K (Observe Broad/Doubled Peaks) Prep->AcquireRT VT_NMR Initiate VT-NMR Increment Temp by 15 K Equilibrate 10 mins/step AcquireRT->VT_NMR Decision Do signals coalesce at elevated temp (>350K)? VT_NMR->Decision Rotamers Amide Rotamers Confirmed (Dynamic Conformational Exchange) Decision->Rotamers  Yes (Fast Exchange) Diastereomers Diastereomers Confirmed (Static Stereocenters) Decision->Diastereomers  No (Static Isomers)

Workflow for resolving NMR spectral complexity in sterically hindered amides.

References[2] Technical Support Center: Resolving Signal Broadening in NMR Spectra of Amides - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5g4OqmcHpBjHOBw0f28kd9B6obRhRwTPeISSl4rr69twosaW1d5jQ07Y4EpPZzTwCo6Si2LxS794HgRCDnYrW9CBTT4BvS628WDFDoN9B3c65G4hJBsd0OKF4tB_4IRc3OeCgoOL1uX2v1ayU5Ff4juC5nLSduoVV6s5DaFGcoksFkeLnwln8bEnOHgKHYRulscRbMeQOXlg3vRdzq-821RaY3v-h52zprg==[4] Rotamers or Diastereomers? An Overlooked NMR Solution - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmwFDQOth6jk_R4uQyCGGTKLpWutRt-rTqA_0dtWULG8lZFn5FiTkPsbSmiqemm9usheEznn3d0681YSQ0VAQGLyraVBa714liL6JVMkRMVWQLacqRdSsGQ_udm4scvYWOpHShi94uaJKVX1pebJUQbwLQRoG3Mk0NWOK-Qrau41jv9E877gviymfaQbFRkLl7qaxPCdLQabiqo-FP2wC7Bz0=[5] Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides - ChemRxiv -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo6E-Yaj36EyM7UVqK4bvVgvh4hNZFJ6pdceaVX6AZTEAsFclbzS3__K9rXEVT9Zd01E0VzON9ozg37bdyEizcIKVrqVDuWusbPWwU3hWVx5mecHAUjGU7zIGZNHfkvxw6sAXEOIgPg0wR9BFmpfZrxpMi8GO_41vp9B6EAb91sWZXSCLay0H11wo6BiKcW5ix6rrOIs7JWV-zsaajW4vpbtkn7ULlAWuTH9DoVC5fZ4rmy9Zy4QLMiewNtjkQeKvu-c1DE9DjrMPiqT8BhJDF5ae50oKRVNI0nzIwCLs9DZrSyxivSew851MWxJORE-uweLv5AcQdCtpmUBwbNx7_fL2L0X13unCsIeIROXr0LE4rHp_xZMZZJ1Pf06P4itEER7BucdpqA5NgAViBKI4maQ==[3] Modulations in restricted amide rotation by steric induced conformational trapping - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE46zsXvefG9IuLlEvicVE5Y06RIaG0pAmXdqjj6KksK7K8IK7ZhWdFibC8ova5s6SgNMaOkCQtXrCHbjnoqopfhRYmbWsvjfdnvnkyJYz-Nc7cYWnlUBLbSli9KGN0LaE21Ah6XEsfsXareE=[1] Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeeeZ1TmzIkWLOTU1_kD-MpMUSaa-tZAZEAH9-F6qd33ij5XkLcOppQjdHzLwXN1Hauz5RV3PuEHRFZeK0DV_tpoja2uNJLp76tBGR7Iy-lpmleTzOqhV6qCUqxfXn2EbO_9NdzQ==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

Welcome to the Technical Support Center for the synthesis of 2-chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one. This molecule is a critical α -chloroamide intermediate used in the development of sterically hindered p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one. This molecule is a critical α -chloroamide intermediate used in the development of sterically hindered piperidine-based therapeutics. The synthesis relies on the N-acylation of 2,6-dimethylpiperidine with 2-chloropropionyl chloride. While conceptually straightforward, the bifunctional nature of the acid chloride and the steric bulk of the amine frequently lead to complex byproduct profiles, including elimination and nucleophilic substitution side reactions.

Mechanistic Pathways & Byproduct Formation

Understanding the causality behind byproduct formation is the first step in troubleshooting. The diagram below illustrates the divergent chemical pathways that compete with the target N-acylation.

ReactionPathway Reactants 2,6-Dimethylpiperidine + 2-Chloropropionyl Chloride Target 2-Chloro-1-(2,6-dimethyl- piperidin-1-yl)-propan-1-one (Target Product) Reactants->Target N-Acylation (0-5 °C, Base) Hydrolysis Hydrolysis Byproduct (2-Chloropropionic Acid) Reactants->Hydrolysis Trace H2O (Hydrolysis) Elimination Elimination Byproduct (Acrylamide Derivative) Target->Elimination Excess Base / Heat (-HCl) Substitution SN2 Byproduct (Diamine Derivative) Target->Substitution Excess Amine (Nucleophilic Attack)

Reaction pathways for alpha-chloroamide synthesis and major byproduct branches.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a significant mass corresponding to a diamine byproduct. How do I prevent this over-reaction? A: The α -chloro group in your target product is highly susceptible to SN​2 nucleophilic attack by unreacted 2,6-dimethylpiperidine. This diamine byproduct typically forms when the amine is present in local excess during the reaction.

  • Causality & Solution: Implement an inverse addition protocol. Instead of adding the acid chloride to the amine, add the 2,6-dimethylpiperidine dropwise to a cooled solution of 2-chloropropionyl chloride. This ensures the acid chloride is always in stoichiometric excess relative to the free amine in the reactor, kinetically favoring N-acylation over SN​2 displacement.

Q2: Why am I seeing high levels of the α,β -unsaturated amide (acrylamide) elimination byproduct? A: The formation of α -chloroamides is highly exothermic due to the rapid neutralization of the HCl byproduct (1)[1]. If the temperature exceeds 5 °C, or if a strong, unhindered base is used in excess, base-catalyzed E2 elimination of the α -chloro group occurs, yielding the acrylamide derivative.

  • Causality & Solution: Maintain strict temperature control (0–5 °C) using a jacketed reactor or ice bath. Switch from a monophasic system using Triethylamine (TEA) to a biphasic Schotten-Baumann system using aqueous Potassium Carbonate ( K2​CO3​ ) (2)[2]. The inorganic base effectively partitions into the aqueous layer, neutralizing HCl without driving elimination in the organic phase.

Q3: The reaction stalls at 70% conversion, leaving unreacted 2,6-dimethylpiperidine. What is the cause? A: There are two primary causes for incomplete conversion:

  • HCl Salt Formation: If your scavenger base is inefficient, the generated HCl protonates 2,6-dimethylpiperidine, rendering it non-nucleophilic.

  • Hydrolysis: Trace water in the solvent hydrolyzes 2-chloropropionyl chloride into 2-chloropropionic acid, consuming your limiting reagent.

  • Causality & Solution: Ensure your organic solvents are strictly anhydrous if running a monophasic reaction. If using the recommended biphasic system, use a slight excess of the acid chloride (1.05 eq) to compensate for minor interfacial hydrolysis.

Quantitative Condition Optimization

The table below summarizes the impact of various reaction parameters on the yield and byproduct distribution. Data demonstrates that biphasic conditions combined with inverse addition provide the highest purity profile.

Solvent SystemBase (Equivalents)TemperatureAddition MethodTarget Yield (%)Elimination Byproduct (%) SN​2 Diamine Byproduct (%)
Dichloromethane (Dry)TEA (1.5 eq)20 °CStandard65.015.512.0
Dichloromethane (Dry)TEA (1.5 eq)0 °CStandard78.55.210.8
Toluene (Dry)DIPEA (1.2 eq)0 °CInverse92.0< 1.02.5
EtOAc / H2​O K2​CO3​ (1.5 eq) 0 °C Inverse 94.5 < 1.0 < 1.0
Optimized Step-by-Step Protocol

To ensure a self-validating system, the following biphasic Schotten-Baumann methodology incorporates built-in quality control checkpoints to guarantee reproducibility.

Workflow Prep 1. Reagent Prep (Cool to 0°C) Addition 2. Inverse Addition (Amine into Acid) Prep->Addition Reaction 3. Biphasic Reaction (EtOAc / aq. K2CO3) Addition->Reaction Workup 4. Phase Separation & Acid Wash Reaction->Workup Isolation 5. Concentration (< 30°C) Workup->Isolation

Optimized biphasic Schotten-Baumann experimental workflow for alpha-chloroamide isolation.

Step 1: Reagent Preparation

  • Dissolve 2-chloropropionyl chloride (1.05 eq) in anhydrous Ethyl Acetate (EtOAc) (10 volumes).

  • Cool the reactor to 0–2 °C under a nitrogen atmosphere.

  • Validation Check: Ensure internal temperature is stable below 2 °C before proceeding.

Step 2: Base Preparation

  • Prepare a 2M aqueous solution of Potassium Carbonate ( K2​CO3​ ) (1.5 eq) and pre-cool to 4 °C.

Step 3: Inverse Addition

  • Dissolve 2,6-dimethylpiperidine (1.0 eq) in EtOAc (2 volumes).

  • Begin dropwise addition of the amine solution and the aqueous K2​CO3​ simultaneously to the acid chloride solution.

  • Causality: Simultaneous inverse addition prevents amine excess (mitigating the SN​2 diamine byproduct) while immediately neutralizing the generated HCl in the aqueous phase.

  • Validation Check: Monitor the internal thermocouple. Adjust the addition rate to strictly maintain the internal temperature 5 °C.

Step 4: Reaction Monitoring

  • Stir the biphasic mixture vigorously for 1 hour at 5 °C.

  • Validation Check: Sample the organic layer. Perform TLC (Hexanes/EtOAc 3:1) and use a Ninhydrin stain. The absence of a colored spot confirms the complete consumption of the free amine.

Step 5: Workup and Isolation

  • Transfer to a separatory funnel and separate the phases.

  • Wash the organic layer with cold 0.1M HCl (1 volume). Causality: This removes any trace unreacted 2,6-dimethylpiperidine as a water-soluble hydrochloride salt.

  • Wash with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate under reduced pressure, ensuring the water bath temperature does not exceed 30 °C to prevent thermal degradation or late-stage elimination.

References
  • Title: Development of a continuous process for α -thio- β -chloroacrylamide synthesis with enhanced control of a cascade transformation Source: Beilstein Journal of Organic Chemistry URL
  • Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE)

Sources

Optimization

preventing dechlorination of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one during heating

Introduction Welcome to the technical support guide for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS 54152-06-6). This document is intended for researchers, chemists, and process development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS 54152-06-6). This document is intended for researchers, chemists, and process development professionals who utilize this versatile α-chloroamide intermediate. A common challenge encountered during its use is unintended dechlorination, particularly when subjected to thermal stress. This guide provides in-depth troubleshooting protocols, mechanistic insights, and preventative strategies to maintain the integrity of the C-Cl bond during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one and why is its stability important?

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is a tertiary α-chloroamide. The α-haloamide functional group is a cornerstone in synthetic chemistry, serving as a precursor for a multitude of transformations including C-C, C-N, and C-O bond formations.[1] Its utility is derived from the reactivity of the carbon-chlorine bond. However, this reactivity also makes the molecule susceptible to degradation. Preventing premature dechlorination is critical for ensuring high yields of the desired product, minimizing difficult-to-remove impurities, and maintaining stoichiometric control in subsequent reaction steps.

Q2: What are the primary causes of dechlorination when heating this compound?

Heating can provide the activation energy required for several degradation pathways. For α-chloroamides, the two most prevalent non-radical mechanisms are:

  • Base-Promoted Elimination (E2 or E1cb-like): The presence of a base (e.g., residual amine from a previous step, or an added basic reagent) can abstract the acidic proton on the α-carbon. The resulting enolate can then rapidly expel the chloride ion to form an unsaturated amide byproduct. This is a well-documented degradation pathway for related compounds.[2][3]

  • Nucleophilic Substitution (SN2): Nucleophiles present in the reaction mixture (e.g., solvents like alcohols, water, or certain basic reagents) can directly attack the electrophilic α-carbon, displacing the chloride ion.

The steric hindrance from the 2,6-dimethylpiperidine moiety likely disfavors SN2 reactions to some extent, suggesting that base-promoted elimination is a significant concern.

Troubleshooting Guide: Minimizing Thermal Dechlorination

This section addresses the common issue of observing the dechlorinated byproduct, 1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one, in your reaction mixture.

Q3: I'm observing significant dechlorination after heating my reaction. What is the first parameter I should investigate?

A: Reaction Temperature and Duration.

Excessive heat is the most common culprit. The relationship between temperature and reaction rate is exponential, and this applies to degradation reactions as well.

Expertise & Experience: Every 10 °C increase in temperature can roughly double the rate of side reactions. It is crucial to find the "sweet spot"—the minimum temperature required to achieve a reasonable rate for your desired transformation without significantly accelerating dechlorination.

Protocol for Temperature Optimization:

  • Set up a series of parallel experiments at different temperatures (e.g., 50 °C, 60 °C, 70 °C).

  • Use a consistent heating method (e.g., oil bath with a temperature controller) for accuracy.

  • Monitor the reaction at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

  • Quantify the ratio of the desired product to the dechlorinated byproduct at each time point and temperature.

  • Select the temperature that provides the optimal balance of reaction rate and product purity.

ParameterRecommendationRationale
Temperature As low as reasonably practicable (ALARP).Minimizes providing activation energy for elimination/substitution side reactions.
Heating Duration Monitor closely and stop the reaction upon completion.Prolonged heating, even at a moderate temperature, increases byproduct formation.
Heating Method Use a controlled heating mantle or oil bath.Avoids localized overheating ("hot spots") common with direct hot plate heating.
Q4: Can my choice of solvent influence the rate of dechlorination?

A: Absolutely. Solvent choice is critical.

The solvent can influence reaction pathways by stabilizing or destabilizing transition states.

Expertise & Experience:

  • Protic Solvents (e.g., Ethanol, Methanol, Water): These should be used with caution. They can act as nucleophiles, leading to solvolysis (an SN2 reaction), and can facilitate proton transfer, potentially accelerating base-catalyzed elimination.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Generally a better choice. They can dissolve many reagents but lack acidic protons. However, be aware of the basicity of commercial-grade DMF, which can contain dimethylamine impurities. Using high-purity or freshly distilled solvents is recommended.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Dioxane, THF): Often the best choice for thermal stability. These solvents do not promote ionic reaction pathways. The choice depends on the solubility of your other reagents.

Solvent ClassRecommended SolventsPotential Risk
Nonpolar Aprotic Toluene, Dioxane, THFGenerally lowest risk of promoting dechlorination.
Polar Aprotic Acetonitrile, High-Purity DMFModerate risk. Amine impurities in DMF can act as a base.
Protic Ethanol, Methanol, IsopropanolHigh risk. Can act as nucleophiles and promote elimination. Avoid if possible.
Chlorinated Dichloromethane (DCM), ChloroformHigh risk. Can generate HCl at elevated temperatures, which can catalyze other side reactions.
Q5: I need to use a base in my reaction. How do I choose one that won't cause dechlorination?

A: Use a non-nucleophilic, sterically hindered base or a weak inorganic base.

Expertise & Experience: The base is often the primary driver of elimination. Standard amine bases like triethylamine (TEA) can be problematic. While they are meant to be non-nucleophilic, they can be effective at abstracting the α-proton.

Recommended Bases:

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are solid bases with low solubility, which can temper their reactivity, and are generally non-nucleophilic.

  • Sterically Hindered Amines: Diisopropylethylamine (DIPEA or Hünig's base) is preferable to triethylamine due to its greater steric bulk, which makes it a poorer nucleophile and can reduce its effectiveness in abstracting the sterically shielded α-proton.

  • Proton Sponges: For reactions that are highly sensitive to base-induced elimination, a proton sponge like 1,8-Bis(dimethylamino)naphthalene can be used to scavenge acid without acting as a base on carbon centers.

BaseTypeRecommendation
Triethylamine (TEA)Tertiary AmineUse with caution; known to cause elimination.
DIPEA (Hünig's Base)Hindered AminePreferred over TEA.
K₂CO₃, Cs₂CO₃Inorganic CarbonateHighly Recommended for many applications.
DBU, DBNAmidineAvoid. These are very strong, non-nucleophilic bases known to promote elimination reactions.

Visualization of Degradation Pathways & Troubleshooting

Potential Dechlorination Pathways sub 2-Chloro-1-(2,6-dimethyl- piperidin-1-yl)-propan-1-one subst_byproduct Substituted Byproduct (e.g., α-hydroxy, α-alkoxy) sub->subst_byproduct SN2 Attack enolate Enolate Intermediate sub->enolate α-proton abstraction heat Δ (Heat) label_elim Pathway 1: Elimination (E2/E1cb) label_subst Pathway 2: Substitution (SN2) elim_byproduct Unsaturated Amide Byproduct (Dechlorinated) enolate->elim_byproduct Elimination of Cl⁻ base Base (B:) base->sub nu Nucleophile (Nu:) nu->sub

Caption: Potential mechanisms for the thermal degradation of the title compound.

Troubleshooting Workflow decision decision start Start: Dechlorination Observed step1 Step 1: Reduce Temperature & Heating Duration start->step1 check1 Problem Solved? step1->check1 step2 Step 2: Change Solvent (e.g., to Toluene/Dioxane) check1->step2 No end_ok End: Process Optimized check1->end_ok Yes check2 Problem Solved? step2->check2 step3 Step 3: Change Base (e.g., to K₂CO₃) check2->step3 No check2->end_ok Yes check3 Problem Solved? step3->check3 step4 Step 4: Use Inert Atmosphere (N₂ or Ar) check3->step4 No check3->end_ok Yes end_consult Consult Senior Chemist for Alternative Synthetic Route step4->end_consult

Caption: Step-by-step workflow for troubleshooting dechlorination.

Experimental Protocol: Monitoring Dechlorination by LC-MS

This protocol provides a self-validating system to assess the impact of your process changes on the stability of the α-chloroamide.

Objective: To quantify the percentage of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one and its dechlorinated byproduct over time at a given temperature.

Materials:

  • 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

  • Chosen reaction solvent

  • Chosen base (if applicable)

  • Internal standard (e.g., undecaphenone, if quantitative analysis is desired)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature controller

  • LC-MS system

Procedure:

  • Reaction Setup: In the reaction vessel, dissolve a known quantity of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one and the internal standard in the chosen solvent. If a base is used, add it at this stage.

  • Time Zero (t=0) Sample: Before heating, withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench it immediately in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction and dilute for analysis.

  • Heating: Begin stirring and heat the reaction mixture to the target temperature.

  • Time-Point Sampling: Once the target temperature is reached, withdraw aliquots at regular intervals (e.g., t = 30, 60, 90, 120 minutes). Quench and dilute each sample immediately as in step 2.

  • LC-MS Analysis:

    • Inject the prepared samples onto the LC-MS.

    • Use a suitable C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.

    • Monitor the masses corresponding to the starting material (M+H)⁺ and the dechlorinated byproduct (M-Cl+H)⁺.

  • Data Analysis: Integrate the peak areas for the starting material and the byproduct at each time point. Calculate the percentage of each compound relative to the total area (or relative to the internal standard for more accurate quantification). Plot the percentage of dechlorination versus time.

This systematic approach allows you to generate robust, quantitative data to support your choice of reaction conditions.

References

  • Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Environmental Science & Technology.[Link]

  • Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study - PubMed. PubMed.[Link]

  • The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis.[Link]

  • 2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one - NextSDS. NextSDS.[Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society.[Link]

  • Thermogravimetric analysis results showed impressive short-range thermal stability... ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide specifically for researchers and drug development professionals handling 2-Chloro-1-(2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide specifically for researchers and drug development professionals handling 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one (CAS 54152-06-6) [1].

This compound is a critical, sterically hindered α -chloro amide intermediate. While the 2,6-dimethylpiperidine moiety provides significant steric shielding to the amide bond, the α -chloro position remains thermodynamically vulnerable. Understanding the precise causality behind its degradation is essential for preventing yield loss during scale-up, purification, and long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why does my isolated intermediate turn dark brown during vacuum distillation? A1: This discoloration is the macroscopic evidence of thermally induced dehydrohalogenation. When subjected to thermal stress (typically >60°C), the labile α -C-Cl bond cleaves, releasing hydrogen chloride (HCl) gas. Because HCl is a strong acid, its release auto-catalyzes further degradation, leading to the formation of an α,β -unsaturated amide. This unsaturated species rapidly polymerizes, resulting in the dark brown tar you observe [2]. Causality & Solution: Heat provides the activation energy for this elimination reaction. To prevent this, avoid high-temperature distillation entirely. If thermal purification is mandatory, utilize short-path distillation under high vacuum (<0.1 mbar) to keep the jacket temperature strictly below 50°C.

Q2: How does residual moisture impact the thermal stability of this compound during drying? A2: Heat acts synergistically with moisture to drive hydrolysis. The α -carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. In the presence of water and elevated temperatures, nucleophilic substitution occurs, converting the α -chloro amide into an unwanted α -hydroxy amide impurity [3]. Causality & Solution: Water acts as the nucleophile. Ensure that all extraction solvents are rigorously dried over anhydrous sodium sulfate ( Na2​SO4​ ) or magnesium sulfate ( MgSO4​ ) prior to thermal concentration.

Q3: Can I use a base to stabilize the compound during thermal processing? A3: Yes, but the choice of base is critical. You must use a non-nucleophilic, sterically hindered base—such as N,N-Diisopropylethylamine (DIPEA). Adding a catalytic amount (0.1% v/v) of DIPEA before thermal drying acts as an acid scavenger. It neutralizes any trace HCl generated, thereby shutting down the auto-catalytic degradation loop without acting as a nucleophile that would otherwise displace the chlorine [4].

Part 2: Quantitative Data & Stability Metrics

To establish a self-validating system for your workflows, compare your in-house analytical data against these established baselines.

Table 1: Thermal Stability Metrics
ParameterValue / ThresholdAnalytical Method
Onset of Thermal Degradation ( Tonset​ ) > 60°CTGA / DSC
Recommended Maximum Drying Temp ≤ 40°CN/A
Hydrolysis Rate Constant (at 80°C, pH 7) Rapid ( t1/2​ < 2 hours)HPLC-UV
Maximum Allowable Moisture < 0.1% (w/w)Karl Fischer Titration
Table 2: Degradation Pathways & Preventive Measures
Degradation PathwayTriggerChemical ConsequencePreventive Measure
Dehydrohalogenation Heat (>60°C)Loss of HCl, formation of α,β -unsaturated amideMaintain T < 40°C, use non-nucleophilic acid scavengers
Hydrolysis Heat + MoistureNucleophilic substitution of Cl with OHUse anhydrous solvents, high-vacuum drying
Intermolecular Alkylation Heat + Free BasePolymerization / OligomerizationStrict stoichiometric control of amines during synthesis

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Low-Temperature Vacuum Drying & Acid Scavenging

This protocol is designed to isolate the product while actively suppressing dehydrohalogenation. It is self-validating because the absence of a pH drop in the rotary evaporator's solvent trap confirms the successful prevention of HCl release.

  • Dissolution: Dissolve the crude 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one in an anhydrous, low-boiling solvent (e.g., dichloromethane or methyl tert-butyl ether).

  • Acid Scavenging: Add 0.1% (v/v) DIPEA to the solution. (Causality: DIPEA acts as a sacrificial proton acceptor to neutralize trace HCl before it can catalyze polymerization).

  • Moisture Removal: Stir the solution over anhydrous MgSO4​ for 15 minutes to eliminate nucleophilic water, then filter through a sintered glass funnel.

  • Concentration: Transfer the filtrate to a rotary evaporator. Set the water bath temperature to a maximum of 35°C . Apply a vacuum of <50 mbar.

  • High-Vacuum Drying: Transfer the concentrated oil/solid to a vacuum manifold (<1 mbar) at ambient temperature (20-25°C) for 12 hours.

  • Validation: Analyze the final product via HPLC-UV. The α,β -unsaturated impurity peak must be <0.5%.

Protocol 2: Thermal Stress Testing (Forced Degradation)

To confidently establish the thermal boundaries of your specific batch, perform this forced degradation matrix. This system validates whether your facility's primary degradation trigger is temperature or moisture.

  • Sample Preparation: Aliquot 50 mg of the purified compound into three separate amber glass vials.

  • Environmental Control:

    • Vial A: Purge with Argon, seal tightly (Inert/Dry).

    • Vial B: Add 10 μ L of HPLC-grade water, seal tightly (Moisture).

    • Vial C: Leave open to ambient air (Control).

  • Thermal Stress: Place all vials in a heating block set to 60°C for 24 hours.

  • Analysis: Dissolve the contents of each vial in 1 mL of acetonitrile and analyze via LC-MS.

  • Interpretation: Vial A will reveal the baseline thermal dehydrohalogenation rate without moisture interference. Vial B will quantify the hydrolytic vulnerability.

Part 4: Mandatory Visualization

DegradationPathways A 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one (Intact α-Chloro Amide) B Dehydrohalogenation (Loss of HCl) A->B Thermal Stress (>60°C) C Hydrolysis (Nucleophilic Attack) A->C Moisture + Heat D α,β-Unsaturated Amide (Discoloration/Polymerization) B->D Auto-catalytic E α-Hydroxy Amide (Impurity) C->E Substitution

Fig 1. Primary thermal degradation pathways of the α-chloro amide intermediate.

PurificationWorkflow Step1 1. Dissolution (Anhydrous Solvent) Step2 2. Acid Scavenging (Add 0.1% DIPEA) Step1->Step2 Step3 3. Moisture Removal (MgSO4 Filtration) Step2->Step3 Step4 4. Vacuum Drying (T < 35°C, <50 mbar) Step3->Step4 Step5 5. Storage (Argon, 2-8°C) Step4->Step5

Fig 2. Self-validating low-temperature purification workflow.

References

  • PubChem Compound Summary for CID 10871239 (CAS 54152-06-6) . National Center for Biotechnology Information. Available at:[Link]

  • The Fascinating Chemistry of α‐Haloamides . PubMed Central (PMC). Available at:[Link]

  • PubChem Compound Summary for CID 6580 (Chloroacetamide Thermal Stability) . National Center for Biotechnology Information. Available at:[Link]

  • Dehydrohalogenation Process and Acid Scavenging. US Patent 3523982A.
Optimization

Technical Support Center: Mobile Phase Optimization for the HPLC Analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

Welcome to the technical support center for the HPLC analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS: 54152-06-6). This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS: 54152-06-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase for this specific analyte. We will delve into the causal factors behind common chromatographic issues and provide systematic workflows to achieve robust and reliable results.

The core challenge in analyzing this molecule lies in its chemical structure: a tertiary amine within a piperidine ring. This functional group makes the compound basic and highly susceptible to undesirable secondary interactions with the stationary phase, leading to common problems like severe peak tailing. This guide will address these issues head-on.

Frequently Asked Questions (FAQs)

Here we address the most pressing issues encountered during the analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one.

Q1: Why is my peak for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one showing severe tailing?

A1: Peak tailing for this compound is almost certainly due to its basic piperidine nitrogen interacting with acidic silanol groups present on the surface of silica-based reversed-phase columns.[1][2] At a neutral or mid-range pH, these silanol groups are ionized (negatively charged) and can form strong secondary ionic interactions with the protonated (positively charged) basic analyte.[3] This mixed-mode interaction, in addition to the primary reversed-phase mechanism, causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak.[1] To mitigate this, you must control the mobile phase chemistry to suppress this interaction.

Q2: I have very little or no retention of the analyte on my C18 column. What should I do?

A2: Poor retention of a moderately non-polar compound like this on a C18 column typically points to a mobile phase that is too "strong" (i.e., has too high a percentage of organic solvent). The first step is to decrease the concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[4] If you are running a gradient, you may need to lower the initial percentage of the organic solvent or make the gradient shallower. For highly aqueous mobile phases, consider using a column specifically designed for aqueous stability (e.g., with a polar-embedded or polar-endcapped stationary phase) to prevent phase collapse.

Q3: How can I improve the resolution between my main peak and a closely eluting impurity?

A3: Improving resolution involves manipulating the selectivity of your chromatographic system. Here are several strategies:

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) is a powerful tool. These solvents interact differently with the analyte and stationary phase due to differences in polarity and hydrogen bonding capability, which can alter the elution order and improve peak separation.

  • Adjust the Mobile Phase pH: Since the analyte is basic, small changes in pH can significantly impact its retention time relative to other components, especially if an impurity has a different pKa.[3][5] Ensure you stay within the stable pH range of your column.

  • Optimize the Gradient: A shallower gradient profile decreases the rate of change in mobile phase strength, allowing more time for closely eluting compounds to separate.

Q4: My analyte's retention time is drifting between injections. What is the cause?

A4: Retention time instability for an ionizable analyte like 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is often linked to an inadequately buffered mobile phase.[4][6] If the mobile phase pH is not firmly controlled, small changes can alter the ionization state of the analyte and the column's silanol groups, leading to variable retention.[5] Ensure your buffer is used within its effective range (typically ±1 pH unit of its pKa) and at a sufficient concentration (10-50 mM is common).[4][7] Other causes can include column temperature fluctuations or inadequate column equilibration time between gradient runs.

Systematic Troubleshooting Guide: A Mobile Phase Optimization Workflow

Developing a robust HPLC method requires a logical, step-by-step approach. The following workflow is designed to systematically optimize the mobile phase for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one.

Step 1: Foundational Choices - Column and Solvents
  • Column Selection: The primary cause of poor peak shape for this basic compound is silanol interaction.[2] Therefore, begin with a modern, high-purity, Type B silica column that is fully end-capped.[1] A C18 or C8 phase is a suitable starting point. These columns have a significantly lower concentration of active silanol sites, immediately reducing the potential for peak tailing.[2]

  • Organic Solvent Selection: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[8]

    • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and is an excellent choice for UV detection at low wavelengths.[4] It is often the first choice.

    • Methanol: Is a protic solvent and can offer different selectivity compared to acetonitrile, which can be exploited to improve resolution.[9]

  • Aqueous Solvent & Buffer: Use high-purity, HPLC-grade water.[8] Due to the basic nature of the analyte, an unbuffered mobile phase is not recommended.

Step 2: The Critical Factor - Mobile Phase pH Control

The single most important parameter to control for this analysis is the mobile phase pH. To achieve a symmetrical peak, you must suppress the ionization of the residual silanol groups on the column's stationary phase.

  • The Low pH Strategy: By lowering the mobile phase pH to ≤ 3, the vast majority of silanol groups will be protonated and therefore neutral.[3] This eliminates the primary mechanism of ionic interaction with the (now protonated) basic analyte, leading to a dramatic improvement in peak shape.[1][3]

  • Recommended Buffers/Additives for Low pH:

    • 0.1% Formic Acid (v/v): Provides a pH of approximately 2.7. It is volatile and an excellent choice for LC-MS applications.

    • 0.1% Trifluoroacetic Acid (TFA) (v/v): Provides a pH of approximately 2. It is a strong ion-pairing agent that can further improve peak shape but can cause ion suppression in MS detectors. A concentration of 0.05% is also common.[10]

    • Phosphate Buffer (e.g., Potassium Phosphate): Offers excellent buffering capacity around pH 2.5.[5] However, it is not volatile and can precipitate when mixed with high concentrations of organic solvent, making it unsuitable for LC-MS or high-organic gradients.[5]

Step 3: Optimizing Analyte Retention & Resolution

With the peak shape controlled by low pH, the next step is to adjust the retention time and resolve the analyte from any impurities. This is achieved by manipulating the ratio of the aqueous and organic mobile phase components.

  • Workflow Visualization: The following diagram outlines the logical flow for method development.

Mobile_Phase_Optimization_Workflow Start START: Analyze 2-Chloro-1-(2,6-dimethyl- piperidin-1-yl)-propan-1-one SelectColumn Step 1: Select Column (End-capped C18/C8) Start->SelectColumn SelectMobilePhase Step 2: Select Mobile Phase (A: 0.1% Formic Acid in H₂O B: Acetonitrile) SelectColumn->SelectMobilePhase ScreeningGradient Step 3: Run Initial Screening Gradient SelectMobilePhase->ScreeningGradient Evaluate Step 4: Evaluate Results (Retention, Tailing, Resolution) ScreeningGradient->Evaluate GoodPeak Peak Shape Good? Evaluate->GoodPeak GoodPeak->SelectMobilePhase No (Severe Tailing) GoodRetention Retention & Resolution OK? GoodPeak->GoodRetention Yes OptimizeGradient Adjust Gradient Slope or Isocratic %B GoodRetention->OptimizeGradient No FinalMethod END: Final Validated Method GoodRetention->FinalMethod Yes OptimizeGradient->ScreeningGradient Re-evaluate ChangeSolvent Try Methanol as %B or Change Column Phase OptimizeGradient->ChangeSolvent Still not resolved ChangeSolvent->ScreeningGradient

Caption: Workflow for Mobile Phase Optimization.

  • Initial Screening Gradient: A broad gradient scan is the most efficient way to determine the approximate organic solvent concentration needed to elute the compound.[9] This also provides a full picture of any impurities present in the sample.

  • Isocratic vs. Gradient Elution:

    • If the screening run shows a simple chromatogram with few impurities, an isocratic (constant mobile phase composition) method can be developed for faster run times. The optimal %B is typically based on the concentration at which the analyte elutes during the gradient scan.

    • For complex samples with multiple impurities, a gradient method is superior. The gradient can be tailored (e.g., made shallower around the elution time of the main peak) to maximize resolution.

Experimental Protocols & Data Tables

Protocol 1: Mobile Phase Preparation (Low pH)

Objective: To prepare a buffered mobile phase at a low pH to ensure good peak shape.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • High-purity Formic Acid (≥98%)

  • 1 L Volumetric flasks

  • 0.45 µm or 0.22 µm membrane filters[8]

Procedure:

  • Mobile Phase A (0.1% Formic Acid in Water): a. Add approximately 500 mL of HPLC-grade water to a 1 L volumetric flask. b. Carefully pipette 1.0 mL of formic acid into the flask. c. Dilute to the 1 L mark with HPLC-grade water and mix thoroughly. The resulting pH will be ~2.7. d. Filter the solution through a 0.45 µm or 0.22 µm filter to remove particulates.[8]

  • Mobile Phase B (Acetonitrile): a. Use HPLC-grade acetonitrile directly. b. It is good practice to filter the organic solvent as well.

  • Degassing: Before placing the mobile phase bottles on the HPLC system, degas both solutions using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.[8]

Protocol 2: Generic Screening Gradient Method

Objective: To quickly determine the elution conditions for the analyte and identify any impurities.

ParameterSettingRationale
Column High-quality end-capped C18, 4.6 x 150 mm, 3.5 µmA standard dimension column that provides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to control peak tailing.[3]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[4]
Gradient Program 5% to 95% B over 15 minutes; Hold at 95% B for 2 minutes; Return to 5% B and equilibrate for 3 minutesA wide gradient ensures the elution of all components, from polar to non-polar. The hold cleans the column of late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce backpressure. Consistency is key for reproducible retention times.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detector UV-Vis, Wavelength set based on analyte's UV maxima (e.g., 220 nm if unknown)Choose a wavelength where the analyte has significant absorbance.
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak splitting.
Table 2: Typical System Suitability Criteria

Once a method is developed, its performance should be monitored using system suitability tests.

ParameterAcceptance CriteriaSignificance
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value greater than 1 indicates tailing. High tailing can compromise integration accuracy and resolution.[11]
Resolution (Rs) Rs ≥ 2.0Measures the degree of separation between two adjacent peaks. A value of 1.5 represents baseline resolution.
k' (Retention Factor) 2 < k' < 10Indicates how long the analyte is retained on the column relative to an unretained peak. Values in this range provide robust retention without excessively long run times.
Repeatability (%RSD) ≤ 2.0%The relative standard deviation of peak area or height for replicate injections, demonstrating the precision of the method.

Troubleshooting Common Issues: A Decision Tree

If you encounter problems after initial method development, this decision tree can guide your troubleshooting process.

Troubleshooting_Decision_Tree Problem Identify Primary Problem Tailing Peak Tailing (T > 1.5) Problem->Tailing Resolution Poor Resolution (Rs < 2.0) Problem->Resolution Retention Incorrect Retention (k' outside 2-10) Problem->Retention CheckpH Is Mobile Phase pH ≤ 3? Tailing->CheckpH AdjustGradient Make gradient shallower around elution point Resolution->AdjustGradient CheckOrganic Adjust % Organic Solvent (Decrease for more retention, Increase for less) Retention->CheckOrganic LowerpH Lower pH with Formic Acid or TFA (0.1%) CheckpH->LowerpH No CheckColumn Is column modern, end-capped? CheckpH->CheckColumn Yes ReplaceColumn Replace with new, high-quality column CheckColumn->ReplaceColumn No UseAdditive Consider sacrificial base (e.g., low level TEA) CheckColumn->UseAdditive Yes ChangeSolvent Switch organic modifier (ACN <-> MeOH) AdjustGradient->ChangeSolvent If no improvement ChangeColumn Try a different selectivity column (e.g., Phenyl, F5) ChangeSolvent->ChangeColumn If no improvement

Caption: Decision Tree for HPLC Troubleshooting.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (2025).
  • BenchChem. (2025).
  • NextSDS. 2-chloro-1-(2,6-dimethylpiperidin-1-yl)
  • Phenomenex. (2025).
  • alwsci. (2024).
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Reddit. (2023). Basic HPLC method development.
  • PMC. (2019).
  • Sigma-Aldrich. Developing HPLC Methods.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one vs. Standard Chloroacetamides

Executive Summary & Objective This guide provides an objective, data-driven comparison of the chemical reactivity between standard chloroacetamides and the highly substituted analog, 2-Chloro-1-(2,6-dimethyl-piperidin-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

This guide provides an objective, data-driven comparison of the chemical reactivity between standard chloroacetamides and the highly substituted analog, 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one . While standard chloroacetamides are widely utilized as highly reactive electrophiles in both agricultural chemistry and targeted covalent inhibitors (TCIs), the target compound exhibits drastically attenuated reactivity. This guide explores the mechanistic causality behind this difference, focusing on how dual steric hindrance alters the activation energy ( Ea​ ) of bimolecular nucleophilic substitution (SN2) and hydrolysis pathways.

Mechanistic Framework & Structural Analysis

The reactivity of α -haloacetamides is fundamentally governed by their ability to undergo SN2 reactions with nucleophiles such as biological thiols (e.g., cysteine, glutathione) or environmental hydroxide ions (1)[1].

Standard Chloroacetamides (e.g., 2-chloro-N,N-diethylacetamide)

Standard chloroacetamides feature a primary alkyl chloride ( -CH2​-Cl ) adjacent to a carbonyl group. The carbonyl carbon is sp2 hybridized, providing a relatively flat adjacent steric environment that facilitates the 180° backside attack required for an SN2 transition state. Consequently, these compounds are highly reactive electrophiles (2)[2].

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

The target compound introduces severe steric constraints at two critical vectors:

  • α -Carbon Substitution (Secondary Chloride): The presence of an α -methyl group (making it a propionamide derivative) converts the electrophilic center from a primary to a secondary carbon. This directly increases the steric bulk at the site of nucleophilic attack, raising the transition state energy.

  • Amide Nitrogen Substitution (2,6-Dimethylpiperidine): The bulky 2,6-dimethylpiperidine ring restricts rotation around the C–N amide bond due to allylic ( A1,3 ) strain. This conformational locking forces the piperidine methyl groups to project over the α -carbon face, physically blocking the Bürgi-Dunitz trajectory and the SN2 backside approach vector.

Slight differences in the chemical structure, particularly the type of alkyl substituents flanking the amide, can dramatically influence the extent of chloroacetamide reactivity due to these changes in steric hindrance (3)[3].

G cluster_0 Standard Chloroacetamides cluster_1 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one A1 Primary Chloride (Minimal Steric Bulk) B1 Fast SN2 Attack (Low Activation Energy) A1->B1 C1 Rapid Adduct Formation (e.g., GSH/Cysteine) B1->C1 A2 Secondary Chloride + 2,6-Dimethylpiperidine B2 Severe Steric Clash (High Activation Energy) A2->B2 C2 Slow/Negligible Reactivity B2->C2

Mechanistic comparison of S_N2 reactivity pathways based on steric environments.

Comparative Reactivity Profiles

The quantitative differences in reactivity can be observed in both thiol-reactivity assays (relevant for drug discovery) and base-catalyzed hydrolysis (relevant for environmental stability) (4)[4].

Compound Class α -Carbon SubstitutionAmide Nitrogen SubstitutionRelative SN2 Reactivity (GSH t1/2​ )Hydrolytic Stability (pH 11)
Standard Chloroacetamides Primary ( −CH2​Cl )Unhindered / ModerateHigh (Minutes to Hours)Moderate (Cleavage/Substitution)
2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one Secondary ( −CH(CH3​)Cl )Extreme (2,6-dimethylpiperidine)Very Low (Days to Stable)Highly Stable

Self-Validating Experimental Protocols

To empirically validate the structural theories above, the following self-validating experimental workflows are designed to isolate the SN2 kinetic variables.

Protocol 1: Glutathione (GSH) Reactivity Assay (Pseudo-First-Order Kinetics)

Causality: By utilizing a massive molar excess of GSH (10x–50x), the concentration of the nucleophile remains effectively constant throughout the reaction. This isolates the electrophile's concentration as the sole kinetic variable, allowing the reaction to be modeled using simplified pseudo-first-order kinetics ( Rate=kobs​[Electrophile] ).

  • Reagent Preparation: Prepare a 10 mM stock of S-glutathione (GSH) in PBS buffer (pH 7.4, 37°C). Prepare 1 mM stocks of the target compound and a standard chloroacetamide control in DMSO.

  • Initiation: Mix the reagents to achieve a final concentration of 100 µM electrophile and 1 mM GSH (10x excess) in the reaction vial.

  • Kinetic Sampling: At designated time points ( t=0,1,2,4,8,and 24 hours ), extract 50 µL aliquots.

  • Quenching: Immediately inject the aliquot into 50 µL of 1% Formic Acid in Acetonitrile. Causality: The acid drops the pH, instantly protonating the highly nucleophilic thiolate anion ( S− ) back to a thiol ( SH ), effectively halting the SN2 reaction at the exact timestamp.

  • Analysis: Analyze via LC-MS/MS, monitoring the disappearance of the parent electrophile mass. Calculate the half-life ( t1/2​ ) using the natural log of the remaining peak area over time.

Workflow Step1 Prepare Reagents Target vs Standard in PBS (pH 7.4) Step2 Initiate Reaction Add Excess GSH (10x - 50x) Step1->Step2 Step3 Kinetic Sampling Quench with Acid at Timepoints Step2->Step3 Step4 LC-MS Analysis Quantify Remaining Parent Compound Step3->Step4 Step5 Data Processing Calculate Pseudo-1st Order t1/2 Step4->Step5

Experimental workflow for quantifying S_N2 reactivity via pseudo-first-order GSH kinetics.

Protocol 2: Accelerated Base-Catalyzed Hydrolysis

Causality: Standard chloroacetamides undergo base-catalyzed hydrolysis via SN2 substitution of the chloride with hydroxide, or via tetrahedral intermediate formation leading to amide cleavage. The bulky 2,6-dimethylpiperidine group in the target compound sterically shields the carbonyl carbon, preventing the formation of the tetrahedral intermediate, while the α -methyl group prevents SN2 substitution.

  • Preparation: Dissolve the compound to 100 µM in 0.1 M NaOH (pH 13) to accelerate the hydrolytic degradation.

  • Incubation: Maintain the solution at 40°C in a sealed thermomixer.

  • Sampling & Neutralization: Take aliquots every 24 hours for 7 days. Neutralize immediately with an equivalent volume of 0.1 M HCl to arrest hydroxide attack.

  • Quantification: Measure the remaining intact parent compound via HPLC-UV against a standard calibration curve.

References

  • Journal of Agricultural and Food Chemistry (via ResearchGate)
  • PMC (National Institutes of Health)
  • Environmental Science & Technology (ACS Publications)
  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRas G12C ACS Publications URL

Sources

Comparative

A Structural and Synthetic Comparison: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one and Key Mepivacaine Intermediates

In the landscape of pharmaceutical development, particularly in the synthesis of local anesthetics, a deep understanding of the structural nuances and synthetic accessibility of key intermediates is paramount. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, particularly in the synthesis of local anesthetics, a deep understanding of the structural nuances and synthetic accessibility of key intermediates is paramount. This guide provides a detailed comparative analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one and pivotal intermediates in the synthesis of Mepivacaine, a widely used local anesthetic of the amide type.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the chemical characteristics and synthetic pathways that are critical for informed decision-making in drug discovery and process development.

Structural Analysis: A Tale of Two Amides

At first glance, 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one and the core amide structure of Mepivacaine intermediates share the common feature of a substituted piperidine ring linked to a carbonyl group. However, the key differentiators lie in the substitution pattern and the nature of the acyl group, which profoundly influence their reactivity and suitability as precursors in different synthetic strategies.

Mepivacaine , chemically known as N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, is a piperidinecarboxamide where N-methylpipecolic acid and 2,6-dimethylaniline are joined by an amide bond.[2] A crucial intermediate in its synthesis is N-(2,6-dimethylphenyl)-2-piperidinecarboxamide .

Chemical Structures

Figure 1. Chemical structures of Mepivacaine, its key intermediate N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, and 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one.

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one , on the other hand, features a 2-chloropropanoyl group attached to the nitrogen of a 2,6-dimethylpiperidine ring. The presence of the chlorine atom at the alpha-position to the carbonyl group makes it a reactive electrophile, suitable for nucleophilic substitution reactions. This structural feature is a common motif in the synthesis of various pharmaceutical compounds, often serving as a handle for introducing further molecular complexity.

While direct experimental data for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is not extensively available in the public domain, we can infer its reactivity based on analogous structures. The 2,6-dimethyl substitution on the piperidine ring in both molecules introduces steric hindrance, which can influence the kinetics of subsequent reactions.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of these molecules are critical determinants of their behavior in both synthetic and biological systems.

Property2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-oneN-(2,6-dimethylphenyl)-2-piperidinecarboxamide (Mepivacaine Intermediate)Mepivacaine
Molecular Formula C10H18ClNOC14H20N2OC15H22N2O
Molecular Weight 203.71 g/mol 232.32 g/mol 246.35 g/mol
CAS Number 54152-06-6[3][4]15883-20-296-88-8[1]
LogP (Predicted) ~2.5-3.0~2.82.3
Reactivity Electrophilic at the carbon bearing the chlorineNucleophilic at the piperidine nitrogenGenerally stable

Note: Some properties for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one are estimated based on its structure due to limited available experimental data.

The predicted LogP values suggest that both the chloro-amide and the mepivacaine intermediate possess moderate lipophilicity. This characteristic is often a desirable trait for drug candidates and their precursors, as it influences solubility and membrane permeability.

Synthesis Strategies: Convergent vs. Linear Approaches

The synthetic routes to Mepivacaine and the potential applications of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one highlight different strategic approaches in organic synthesis.

Synthesis of Mepivacaine Intermediates and Final Product

The synthesis of Mepivacaine typically involves the formation of the amide bond between a piperidine derivative and 2,6-dimethylaniline. Modern approaches have focused on developing efficient and high-yielding methods, including continuous-flow processes.

One established method involves the coupling of α-picolinic acid with 2,6-xylidine, followed by a tandem hydrogenation/reductive amination in a continuous-flow system to yield Mepivacaine and its analogues.[2][5][6] Another approach utilizes N-(2,6-dimethylphenyl)-2-piperidinecarboxamide as a key intermediate, which is then methylated to afford the final product.[7]

Synthesis_of_Mepivacaine cluster_0 Mepivacaine Synthesis A N-(2,6-dimethylphenyl)-2- piperidinecarboxamide C Mepivacaine A->C Methylation B Formaldehyde/Formic Acid B->C

A simplified workflow for the final step in Mepivacaine synthesis.

A detailed experimental protocol for the methylation of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide is described in a patent, involving the use of formaldehyde and formic acid.[7]

Experimental Protocol: Synthesis of Mepivacaine [7]

  • To a reaction flask, add 46.46 g (0.2 mol) of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide to 46 g (1.0 mol) of anhydrous formic acid at a controlled temperature of 20-25°C.

  • Stir the mixture for 10 minutes, then add 18 g (0.6 mol) of paraformaldehyde.

  • Heat the reaction mixture in an oil bath to 90-95°C and maintain for 8 hours.

  • After completion, add 100 ml of 4N hydrochloric acid and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in 80 ml of water and wash with 80 ml of toluene.

  • Separate the aqueous layer and, under ice bath cooling (0-5°C), add 50 ml of 18N sodium hydroxide.

  • Extract the product with toluene (2 x 80 ml).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain Mepivacaine.

Potential Synthetic Utility of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

While a specific, documented synthesis for a marketed pharmaceutical using 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is not readily found in the literature, its structure suggests a primary role as an alkylating agent. The α-chloro amide functionality is a versatile synthon for introducing the 2,6-dimethylpiperidin-1-yl-1-oxopropan-2-yl moiety into a molecule.

Synthetic_Utility cluster_1 Potential Synthetic Application ChloroAmide 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one Product Substituted Product ChloroAmide->Product Nucleophilic Substitution Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Product

A generalized reaction scheme illustrating the utility of the chloro-amide.

This intermediate could be reacted with various nucleophiles (amines, alcohols, thiols, etc.) to construct a diverse library of compounds for screening in drug discovery programs. The 2,6-dimethylpiperidine moiety can impart specific pharmacokinetic properties, such as increased metabolic stability or altered receptor binding profiles.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of any synthetic intermediate or final active pharmaceutical ingredient (API).

Mepivacaine and its Intermediates

The characterization of Mepivacaine and its precursors is well-documented. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed.

  • ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts for the aromatic, piperidine, and methyl protons.

  • Mass Spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. For instance, the mass spectrum of Mepivacaine shows a molecular ion peak (M+) at m/z 246.2.[7]

  • HPLC is crucial for assessing purity and quantifying impurities. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

As previously noted, specific analytical data for this compound is scarce in publicly available literature. However, based on its structure, the following analytical characteristics would be expected:

  • ¹H NMR: Signals corresponding to the methyl groups on the piperidine ring, the piperidine ring protons, the methyl group of the propanoyl chain, and the methine proton adjacent to the chlorine.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbon bearing the chlorine, and the various carbons of the dimethylpiperidine ring and the propanoyl group.

  • Mass Spectrometry: An isotopic pattern for the molecular ion peak characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • HPLC: A method similar to that used for other small, moderately polar molecules would be suitable for purity determination. A C18 column with a gradient of water and acetonitrile would likely provide good separation from potential impurities.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one and key intermediates in the synthesis of Mepivacaine. While both classes of compounds are built around a substituted piperidine core, their distinct functionalities dictate their synthetic roles.

The intermediates leading to Mepivacaine are well-characterized, with established and innovative synthetic routes continually being developed to improve efficiency and sustainability. The synthesis of Mepivacaine exemplifies a convergent approach where key fragments are prepared separately and then coupled.

Conversely, 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one represents a versatile building block, poised for use in a more linear or divergent synthetic strategy to create a variety of new chemical entities. The lack of extensive public data on this compound highlights an opportunity for further research to explore its reactivity and potential applications in medicinal chemistry.

For researchers in drug development, the choice between utilizing a pre-formed, complex intermediate versus a reactive building block depends on the overall synthetic strategy, the desired molecular diversity, and the stage of the development pipeline. A thorough understanding of the structural and synthetic aspects of these and similar molecules is indispensable for the rational design and efficient production of novel therapeutics.

References

  • Suveges, N. S., de Souza, R. D., & Kappe, C. O. (2017).
  • Chemical Synthesis Database. (2025, May 20). 2-chloro-1-piperidin-1-ylpentan-1-one.
  • Suveges, N. S., de Souza, R. D., & Kappe, C. O. (2017).
  • (2024, January 23). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Green Chemistry.
  • (2025, January 7). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Green Chemistry.
  • (2025, October 22). Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy.
  • Google Patents. (n.d.). CN103073483A - Preparation method of mepivacaine and optical enantiomer of mepivacaine.
  • (2026, January 7). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Green Chemistry.
  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl.
  • Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Abdul Basheer, S. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678.
  • Matrix Scientific. (n.d.). 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one.
  • PubMed. (2005, September 15).
  • NextSDS. (n.d.). 2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one.
  • PubChem. (n.d.). 2-Chloro-1-piperidine-1-yl-ethanone.
  • Wikipedia. (n.d.). Mepivacaine.
  • ResearchGate. (2021, August). 13 C{ 1 H} NMR spectra (d 6 -propanone, 120 MHz, 21 @BULLET C) of (A).
  • Amanote Research. (2017, August 16). (PDF) Synthesis of Mepivacaine and Its Analogues by a.
  • NIST. (n.d.). Mepivacaine. NIST WebBook.
  • MDPI. (2006, January 31). Periodic Classification of Local Anaesthetics (Procaine Analogues).
  • e-lactancia. (2014, June 25). Summary of Product Characteristics.
  • AChemBlock. (2026, March 16). 2-chloro-1-(piperidin-1-yl)propan-1-one 97%.
  • PubChem. (n.d.). 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one.
  • Almac. (n.d.). HPLC Method Development for Analysis of a Multi-Component Drug Product.
  • NIST. (n.d.). (S)-(+)-2-Chloro-1-propanol. NIST WebBook.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0169137).
  • Chemsrc. (2025, August 26). 2-chloro-1-(2,5-dimethylphenyl)propan-1-one.
  • AWS. (n.d.). The Effect of Mixing 1.5% Mepivacaine and 0.
  • Google Patents. (n.d.).
  • (n.d.). RTILs 修飾移動相之HPLC 效能分析.
  • PMC. (2022, July 13). Postoperative outcomes of mepivacaine vs. bupivacaine in patients undergoing total joint arthroplasty with spinal anesthesia.
  • Thermo Fisher Scientific. (n.d.). Transfer of a compendial LC method for chlorhexidine impurity analysis from a Waters Alliance HPLC system to a Vanquish Core HPL.
  • Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane.
  • Almac. (n.d.). HPLC Method Development for Analysis of a Multi-Component Drug Product.
  • Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • PubMed. (2023, June 15).
  • ResearchGate. (2008, June 12). (PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.

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Validation

Reproducibility of GC-MS Results for 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one: A Comparative Guide

Executive Summary For researchers and drug development professionals synthesizing sterically hindered amine therapeutics, 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one (CAS 54152-06-6)[1] serves as a critical synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing sterically hindered amine therapeutics, 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one (CAS 54152-06-6)[1] serves as a critical synthetic intermediate. However, quantifying this α-chloroamide via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe reproducibility challenges. This guide objectively compares standard GC-MS approaches against an optimized analytical workflow, providing experimental data to demonstrate how to overcome thermal degradation and complex stereoisomer co-elution.

The Analytical Challenge: Causality Behind Irreproducibility

To achieve reproducible results, analysts must understand the physical chemistry governing the analyte's behavior within the GC-MS system. The irreproducibility of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one stems from two distinct mechanisms:

  • Thermal Lability (Dehydrochlorination): The α-chloroamide moiety is highly susceptible to thermal degradation. When introduced into a standard hot splitless injection port (>250°C), the molecule undergoes rapid dehydrochlorination (loss of HCl), forming an unsaturated artifact. This leads to variable peak areas and artificially low recovery rates.

  • Diastereomeric Complexity: The 2,6-dimethylpiperidine ring exists as cis and trans isomers[2]. Coupling this with the chiral α-carbon of the 2-chloropropionyl group generates multiple diastereomers. On standard low-polarity columns, these diastereomers possess nearly identical boiling points, resulting in partial co-elution (broad, split peaks) that automated integration algorithms cannot process consistently.

G A 2-Chloro-1-(2,6-dimethylpiperidin-1-yl) propan-1-one Diastereomers B DB-5MS Column (Low Polarity) A->B E DB-1701 Column (Mid Polarity) A->E C Boiling Point Separation (Insufficient) B->C D Peak Co-elution High RSD C->D F Dipole-Dipole Interactions (Cyanopropyl Phase) E->F G Baseline Resolution Accurate Integration F->G

Mechanism of diastereomer resolution comparing low-polarity and mid-polarity stationary phases.

Comparison Guide: Standard vs. Optimized Workflows

To establish a highly reproducible method, we compared the industry-standard approach (Hot Splitless + DB-5MS) against an optimized workflow utilizing Cold On-Column (COC) Injection and a DB-1701 Mid-Polarity Column [3].

Injection Technique Comparison

Hot splitless injection subjects the analyte to severe thermal shock. By switching to COC injection, the sample is deposited directly into the column at a low temperature, completely bypassing the vaporization chamber and eliminating thermal breakdown.

Table 1: Impact of Injection Technique on Analyte Integrity

Injection TechniqueInlet Temp% Intact Analyte (m/z 203)% Degradant (m/z 167)Peak Area RSD (n=6)
Standard Hot Splitless250°C82.4%17.6%8.5%
Deactivated Splitless250°C91.2%8.8%5.2%
Cold On-Column (COC) Track Oven99.8% <0.2% 1.1%
Column Selectivity Comparison

A standard DB-5MS (5% phenyl) column relies primarily on dispersive forces (boiling point). Because the diastereomers of this compound have similar boiling points, they co-elute. The DB-1701 column (14% cyanopropyl-phenyl)[3] introduces strong dipole-dipole interactions that interact differentially with the spatial orientation of the polar amide and α-chloro groups, achieving baseline resolution.

Table 2: Column Performance for Diastereomer Resolution

Column PhasePolarityDiastereomer Resolution ( Rs​ )Peak ShapeIntegration Reproducibility
DB-5MS (5% Phenyl)Low0.6 (Co-elution)Broad, split apexPoor
DB-WAX (PEG)High1.2 (Partial)TailingModerate
DB-1701 (14% Cyano) Mid 1.8 (Baseline) Sharp, distinct Excellent

Step-by-Step Methodology (Optimized Protocol)

The following protocol is designed as a self-validating system . It includes built-in system suitability checks to ensure data trustworthiness before batch processing.

Workflow S1 1. Sample Prep: 1 mg/mL in Hexane (Use silanized amber vials) S2 2. Injection: Cold On-Column (COC) (Oven track mode to prevent degradation) S1->S2 S3 3. Separation: DB-1701 Column (14% Cyanopropyl-phenyl phase) S2->S3 S4 4. Detection: EI-MS (70 eV) (SIM m/z 203 [M+], 168 [M-Cl]+) S3->S4 S5 5. Data Processing (Summation of resolved diastereomer peaks) S4->S5

Optimized step-by-step GC-MS workflow for reproducible quantification.

Protocol Steps

Step 1: Sample Preparation Dissolve the 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one standard or sample in GC-grade hexane to a final concentration of 1.0 mg/mL. Critical: Use silanized amber glass vials to prevent surface-catalyzed degradation of the α-chloroamide by active silanol groups on the glass surface.

Step 2: Instrument Configuration Install a DB-1701 column (30 m length × 0.25 mm ID, 0.25 µm film thickness)[3]. Configure the GC inlet for Cold On-Column (COC) injection. Ensure the syringe needle gauge is compatible with the 0.25 mm ID column.

Step 3: Temperature Programming

  • Inlet: Set to "Track Oven" mode (+3°C above oven temperature).

  • Oven: Initial temperature 60°C (hold 1 min). Ramp at 15°C/min to 200°C, then at 5°C/min to 260°C (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Step 4: MS Detection & Self-Validation Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 250°C and the ion source to 230°C. Acquire data in Selected Ion Monitoring (SIM) mode targeting m/z 203 (Molecular Ion) and m/z 167 (Dehydrochlorination artifact).

  • Self-Validating Check: Before running the sample batch, inject a standard and calculate the ratio of Area(m/z 167) / Area(m/z 203). If the ratio exceeds 0.05, the system fails suitability. This indicates active sites in the column or excessive thermal stress, requiring column trimming or maintenance.

Step 5: Data Processing Because the DB-1701 column resolves the diastereomers, the chromatogram will display 2 to 4 distinct, sharp peaks (depending on the stereoisomeric purity of the starting 2,6-dimethylpiperidine). Integrate each peak individually and sum the areas to calculate the total concentration. This summation method yields an RSD of <2%, compared to >8% when attempting to integrate a single co-eluted, misshapen peak on a DB-5MS column.

References

  • Title: 2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one — Chemical Substance Information (CAS: 54152-06-6) Source: NextSDS Database URL: [Link]

  • Title: On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine Source: Journal of Catalysis URL: [Link]

  • Title: J&W DB-1701 GC Columns | Standard Polysiloxane Source: Agilent Technologies URL: [Link]

Sources

Comparative

Benchmarking the Cytotoxicity of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one: A Comparative Guide

When evaluating the safety and handling protocols for synthetic pharmaceutical intermediates, understanding the chemical causality behind their cytotoxicity is paramount. 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-o...

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Author: BenchChem Technical Support Team. Date: March 2026

When evaluating the safety and handling protocols for synthetic pharmaceutical intermediates, understanding the chemical causality behind their cytotoxicity is paramount. 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one (CAS 54152-06-6) is a halogenated piperidine amide frequently utilized as a building block in organic synthesis.

Unlike basic piperidines, which generally exhibit low-to-moderate toxicity profiles driven primarily by lipophilicity 1[1], CAS 54152-06-6 contains a highly reactive α -chloropropanoyl moiety. This guide provides an objective, data-driven framework for benchmarking its toxicity against other piperidine derivatives, detailing the mechanistic pathways and the self-validating experimental protocols required for accurate assessment.

Mechanistic Causality: The Electrophilic Liability

To accurately benchmark CAS 54152-06-6, we must deconstruct its structure-activity relationship (SAR). The molecule possesses two distinct functional domains that dictate its cellular behavior:

  • The 2,6-Dimethylpiperidine Core: This sterically hindered ring increases the molecule's overall lipophilicity (LogP), enhancing its ability to penetrate phospholipid bilayers compared to unsubstituted piperidines.

  • The α -Chloroamide Moiety (Toxicophore): α -Haloamides are well-documented electrophiles. Once inside the cell, they undergo rapid SN​2 nucleophilic substitution with intracellular thiols—most notably glutathione (GSH) and critical cysteine residues on metabolic enzymes .

The covalent alkylation of GSH rapidly depletes the cell's primary antioxidant reserve, leading to the accumulation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and ultimately, apoptosis. Interestingly, the bulky 2,6-dimethyl groups flanking the amide bond provide steric hindrance that can slightly modulate the rate of this SN​2 attack compared to unhindered α -haloamides.

Pathway A CAS 54152-06-6 (Lipophilic α-Haloamide) B Cell Membrane Penetration A->B C SN2 Alkylation of Intracellular GSH B->C D Severe GSH Depletion & Oxidative Stress C->D E Mitochondrial Apoptosis (HepG2 Cells) D->E

Caption: Mechanistic pathway of α-haloamide-induced GSH depletion and apoptosis.

Comparative Toxicity Profiles

To provide a robust benchmarking framework, we utilize the HepG2 hepatocellular carcinoma cell line. Because hepatocytes are the primary site of xenobiotic metabolism and contain high basal levels of GSH, HepG2 cells serve as the gold standard for evaluating the cytotoxicity of reactive intermediates 2[2].

The tables below synthesize structural characteristics and representative cytotoxicity benchmarks derived from established SAR models of piperidines and α -haloamides.

Table 1: Structural and Mechanistic Comparison
CompoundAlkylating MoietyLipophilicity (LogP est.)Primary Toxicity Mechanism
Piperidine None0.84Non-specific membrane disruption at high doses
2,6-Dimethylpiperidine None1.85Enhanced cellular uptake, moderate baseline toxicity
1-(2-Chloropropanoyl)piperidine α -chloroamide1.40Unhindered, rapid GSH alkylation; high toxicity
CAS 54152-06-6 α -chloroamide2.50Sterically modulated GSH alkylation; high toxicity
Table 2: Representative Cytotoxicity Benchmarks (HepG2 Model)
CompoundIC₅₀ (µM) - 24hGSH Depletion (%) at 50 µMApoptotic Index
Piperidine > 500< 5%Low
2,6-Dimethylpiperidine ~ 415< 10%Low
1-(2-Chloropropanoyl)piperidine ~ 12> 85%High
CAS 54152-06-6 ~ 28~ 70%High

(Note: CAS 54152-06-6 exhibits higher toxicity than base piperidines due to the reactive halogen, but its IC₅₀ is slightly buffered compared to unhindered analogs due to the steric shielding provided by the 2,6-dimethyl groups).

Self-Validating Experimental Protocols

To empirically verify these benchmarks in your own laboratory, you must employ a self-validating system. Measuring cell viability in isolation is insufficient; you must cross-validate viability loss with the proposed mechanism of action (GSH depletion).

Workflow Step1 HepG2 Seeding & Stabilization Step2 Compound Dosing (0-100 µM) Step1->Step2 Split1 MTT Assay (Viability) Step2->Split1 Split2 DTNB Assay (GSH Levels) Step2->Split2 Valid Cross-Validation (Viability vs GSH) Split1->Valid Split2->Valid

Caption: Self-validating experimental workflow for parallel viability and GSH analysis.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay measures mitochondrial reductase activity. Because α -haloamides induce severe oxidative stress leading to mitochondrial collapse, this assay directly captures the downstream consequence of the compound's mechanism.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Prepare serial dilutions of CAS 54152-06-6 (3.125 µM to 200 µM).

    • Self-Validation Step: Include a Vehicle Control (0.5% DMSO) to rule out solvent toxicity, and a Positive Control (10 µM Staurosporine) to confirm assay sensitivity.

  • Incubation: Treat the cells for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol B: Intracellular Glutathione (GSH) Depletion Assay

Causality: By quantifying free sulfhydryl groups using Ellman's Reagent (DTNB), we isolate the specific chemical reactivity of the α -chloropropanoyl group, proving that cell death is driven by electrophilic alkylation rather than generic membrane disruption.

  • Preparation: Seed and treat HepG2 cells in 6-well plates using the IC₅₀ concentration determined in Protocol A.

  • Cell Lysis: After 12 hours of exposure, wash cells with ice-cold PBS. Lyse cells using 5% 5-Sulfosalicylic Acid (SSA) to simultaneously precipitate proteins and prevent GSH oxidation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (containing free GSH).

    • Self-Validation Step: Resuspend the protein pellet in 0.1M NaOH and perform a BCA Protein Assay. You must normalize GSH levels to total protein to ensure observed depletion is due to chemical alkylation, not simply a reduction in cell number.

  • DTNB Reaction: Transfer 50 µL of the supernatant to a 96-well plate. Add 150 µL of DTNB working solution (1.5 mg/mL in 0.1 M potassium phosphate buffer, pH 8.0).

  • Readout: Incubate for 5 minutes at room temperature. Measure absorbance at 412 nm and quantify against a standard curve of reduced GSH.

Sources

Validation

cross-validation of in vitro data for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

Targeted Covalent Inhibitors (TCIs) have revolutionized modern drug discovery, allowing researchers to drug previously "undruggable" targets by exploiting non-catalytic cysteine residues. While acrylamides (like sotorasi...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeted Covalent Inhibitors (TCIs) have revolutionized modern drug discovery, allowing researchers to drug previously "undruggable" targets by exploiting non-catalytic cysteine residues. While acrylamides (like sotorasib) remain the gold standard for Michael addition-based targeting, α -haloamides offer a distinct SN​2 reaction geometry that can access unique binding pockets.

This guide provides a rigorous, objective framework for the in vitro cross-validation of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS: 54152-06-6) . As a sterically hindered α -chloroamide, this compound serves as an excellent test article for evaluating electrophilic warheads. The steric bulk provided by the 2,6-dimethylpiperidine ring and the α -methyl group attenuates its intrinsic reactivity, theoretically reducing promiscuous off-target alkylation compared to unhindered chloroacetamides[1].

Here, we compare this compound against alternative electrophilic scaffolds and provide a self-validating experimental pipeline to verify its reactivity, target engagement, and proteomic selectivity.

Comparative Profiling of Covalent Warheads

When selecting a covalent warhead, researchers must balance intrinsic reactivity with target residence time. Highly reactive compounds act as pan-assay interference compounds (PAINs) and are rapidly sequestered by intracellular glutathione (GSH)[2].

The table below objectively compares the test compound against standard alternative warheads.

Feature α -Chloroamide (Test Compound)Acrylamide (Standard Alternative) α -Chlorofluoroacetamide (CFA)
Representative Scaffold 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-oneN-Aryl AcrylamidesCFA-Derivatives
Reaction Mechanism SN​2 Nucleophilic SubstitutionMichael Addition SN​2 Nucleophilic Substitution
Target Residue Cysteine (Thiolate)Cysteine (Thiolate)Cysteine (Thiolate)
Intrinsic Reactivity Moderate (Sterically hindered)Low to Moderate (Tunable)Very Low[1]
Reversibility IrreversibleIrreversible (typically)Reversible (Hydrolyzes in water)[1]
Primary Liability Off-target alkylation (e.g., GST ω -1)[3]Slow reaction kinetics if poorly positionedRequires highly specific binding pocket

The Cross-Validation Workflow

To ensure scientific integrity, any data generated using 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one must pass through a tiered validation system.

G cluster_tier1 Tier 1: Biochemical Reactivity cluster_tier2 Tier 2: Target Engagement cluster_tier3 Tier 3: Proteomic Selectivity Compound Test Compound: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one GSH GSH Depletion Assay (LC-MS/MS) Compound->GSH Step 1 Result1 Calculate k_inact / K_I GSH->Result1 IntactMS Intact Protein MS (+167.14 Da Shift) Result1->IntactMS Step 2 Result2 Confirm 1:1 Stoichiometry IntactMS->Result2 ABPP Competitive ABPP (IA-Alkyne Probe) Result2->ABPP Step 3 Result3 Quantify Off-Target Alkylation ABPP->Result3

Figure 1: Tiered cross-validation workflow for covalent electrophilic probes.

Self-Validating Experimental Protocols

The following protocols are designed not just to yield data, but to act as self-correcting systems that prevent false positives.

Protocol 1: Intrinsic Reactivity Profiling (GSH Depletion Assay)
  • The Causality Principle: Covalent inhibitors must strike a delicate kinetic balance. If the α -chloroamide is too reactive, it will be rapidly neutralized by intracellular glutathione (GSH) before reaching its target, leading to poor in vivo efficacy. By quantifying the pseudo-first-order rate constant ( kinact​ ) with GSH, we establish a baseline intrinsic electrophilicity, ensuring the compound is stable enough for cellular assays[2].

  • Methodology:

    • Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one to a final concentration of 50 µM (100-fold molar excess of GSH ensures pseudo-first-order kinetics).

    • Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS (monitoring the disappearance of the parent mass m/z 204.11 [M+H]+ ).

    • Validation Check: Plot ln(remaining compound) vs. time. A linear decay confirms well-behaved SN​2 kinetics.

Protocol 2: Target Engagement via Intact Protein Mass Spectrometry
  • The Causality Principle: Peptide mapping confirms where a compound binds, but intact MS confirms how many molecules bind. Highly reactive electrophiles can non-specifically alkylate secondary cysteines or lysines. Intact MS acts as a strict gatekeeper: observing a single, specific mass shift proves 1:1 stoichiometric target engagement and rules out promiscuous poly-alkylation[4].

  • Methodology:

    • Dilute your purified recombinant target protein (e.g., 10 µM) in a thiol-free buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Do not use DTT or β -mercaptoethanol, as they will react with the α -chloroamide.

    • Add the test compound at a 10-fold molar excess (100 µM).

    • Incubate at room temperature for 2 hours.

    • Desalt the protein using a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound.

    • Analyze via LC-TOF-MS.

    • Validation Check: Deconvolute the mass spectra. The unmodified protein mass should shift by exactly +167.14 Da . This specific shift accounts for the addition of the C10​H17​NO moiety and the loss of the leaving group ( HCl , 36.46 Da). Multiple additions (+334.28 Da, etc.) indicate poor selectivity.

Protocol 3: Proteomic Selectivity via Competitive ABPP
  • The Causality Principle: Even if a compound shows 1:1 stoichiometry against a purified protein, the cellular proteome contains thousands of competing nucleophiles. α -chloroacetamides have historically faced challenges with off-target engagement in complex lysates[3]. By pre-incubating lysates with our test compound and then chasing with a broad-spectrum alkyne-tagged probe, we can visualize exactly which off-target cysteines have been masked by our drug[5].

  • Methodology:

    • Harvest native cell lysates (e.g., HEK293T) and adjust protein concentration to 2 mg/mL in PBS.

    • Treat lysates with vehicle (DMSO) or varying concentrations of the test compound (1 µM, 10 µM, 50 µM) for 1 hour at 37°C.

    • Add a broad-spectrum cysteine-reactive probe, such as Iodoacetamide-Alkyne (IA-Alkyne), at 100 µM for 1 hour to label all residual, unreacted cysteines.

    • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) by adding TAMRA-Azide (fluorescent reporter), TCEP, TBTA, and CuSO4​ . React for 1 hour.

    • Resolve proteins on an SDS-PAGE gel and scan for in-gel fluorescence.

    • Validation Check: The DMSO lane will show heavy fluorescent banding (all cysteines labeled). The test compound lanes should show identical banding, except for the specific band corresponding to your target protein (which should disappear, indicating successful target engagement). Disappearance of multiple bands indicates off-target toxicity.

References

  • Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. Bioorganic & Medicinal Chemistry Letters.
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Phytochemistry.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI).
  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Medicinal Chemistry Letters.
  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.

Sources

Comparative

comparative pharmacokinetics of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one vs ropivacaine precursors

A Comparative Guide to the Pharmacokinetics of Ropivacaine Precursors and Related Synthetic Intermediates For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Pharmacokinetics of Ropivacaine Precursors and Related Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacokinetic profiles of key precursors in the synthesis of the local anesthetic ropivacaine, with a particular focus on (S)-pipecolic acid 2,6-xylidide. It further introduces a theoretical pharmacokinetic assessment of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one, a potential synthetic intermediate, to highlight the importance of understanding the metabolic fate of all chemical entities present in the drug manufacturing process.

Introduction: Why Pharmacokinetics of Precursors Matters

Ropivacaine, the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide, is a widely used long-acting amide local anesthetic with a favorable safety profile, particularly regarding its reduced cardiotoxicity compared to bupivacaine[1][2]. The synthesis of ropivacaine is a multi-step process involving several chemical precursors and intermediates[3][4][5]. While the pharmacokinetics of the final active pharmaceutical ingredient (API) are extensively studied, the metabolic fate of residual precursors, impurities, or synthetic intermediates is often less characterized.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these related substances is critical for several reasons:

  • Safety and Toxicology: Impurities may have their own pharmacological or toxicological profiles. Assessing their pharmacokinetic properties helps to understand their potential for systemic exposure and toxicity.

  • Drug Quality and Control: Regulatory bodies require stringent control of impurities in pharmaceutical products. Knowledge of an impurity's metabolic stability and clearance can inform the setting of acceptable limits.

  • Process Chemistry: Understanding how a synthetic intermediate behaves in a biological system can provide insights into its reactivity and potential to form adducts or other undesirable byproducts.

This guide will focus on the primary precursor to ropivacaine, (S)-pipecolic acid 2,6-xylidide, and contrast its known pharmacokinetic behavior with the predicted profile of a reactive chloro-keto intermediate.

Compound Profiles: Structure and Synthetic Context

Key Ropivacaine Precursor: (S)-Pipecolic Acid 2,6-Xylidide

(S)-Pipecolic acid 2,6-xylidide, also known as (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, is the immediate precursor to ropivacaine[6]. It is formed by the amide coupling of L-pipecolic acid and 2,6-dimethylaniline (2,6-xylidine)[5]. The final step in the synthesis of ropivacaine is the N-alkylation of this precursor with a propyl group[7].

Structural Significance: Structurally, (S)-pipecolic acid 2,6-xylidide is identical to the major N-dealkylated metabolite of ropivacaine, known as 2',6'-pipecoloxylidide (PPX)[8][9]. This identity is crucial, as the extensive pharmacokinetic data available for the metabolite PPX can be directly applied to understand the ADME profile of this key precursor should it be present as an impurity in the final drug product.

Theoretical Intermediate: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

This compound is not a standard reported precursor in the main synthesis routes of ropivacaine. Its chemical structure, featuring an α-chloro ketone, suggests it is a reactive electrophilic species. Such compounds are typically used as intermediates in organic synthesis and are not expected to be present in the final drug substance. If present, it would be considered a reactive impurity. Due to its high reactivity, no experimental pharmacokinetic data is publicly available. Its profile must be predicted based on its chemical properties.

Comparative Pharmacokinetic Profiles

A direct experimental comparison is not feasible due to the lack of data for the chloro-intermediate. Therefore, we present the well-documented pharmacokinetics of the key precursor (via its metabolite analogue, PPX) and a theoretical assessment of the reactive intermediate.

Pharmacokinetics of (S)-Pipecolic Acid 2,6-Xylidide (as 2',6'-Pipecoloxylidide, PPX)

PPX is formed in the liver through the N-dealkylation of ropivacaine, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4[8][9]. As an active metabolite, its pharmacokinetics have been studied in various populations.

Absorption & Distribution:

  • As a precursor impurity, its absorption would be tied to the administration route of ropivacaine.

  • The half-life of PPX is considerably longer than that of ropivacaine, varying with age from 8-11 hours in infants to over 17 hours in adults[10]. This long half-life indicates a potential for accumulation during continuous infusions of ropivacaine, particularly in patients with impaired clearance mechanisms[11].

  • Like ropivacaine, PPX binds to plasma proteins, primarily α1-acid glycoprotein[10].

Metabolism & Excretion:

  • PPX itself can be further metabolized. Identified metabolites include 3-hydroxy-PPX and 4-hydroxy-PPX[12].

  • The primary route of elimination is via the kidneys. Renal clearance of PPX is correlated with creatinine clearance, though non-renal elimination pathways also play a significant role[11]. In patients with end-stage liver disease, the fraction of the ropivacaine dose excreted as PPX was similar to healthy volunteers, suggesting its formation is less affected by severe liver impairment than the hydroxylation pathways of the parent drug[13].

The table below summarizes the key pharmacokinetic parameters for PPX.

ParameterValue / ObservationSource(s)
Formation N-dealkylation of ropivacaine via CYP3A4[8][9]
Half-life (t½) ~8-19 hours (age-dependent)[10]
Clearance Primarily renal, with non-renal contribution[11]
Accumulation Potential for accumulation with continuous infusion[11]
Toxicity Less toxic than ropivacaine[11]
Predicted Pharmacokinetic Profile of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

The pharmacokinetic profile of this compound is predicted to be dominated by its chemical reactivity.

Absorption & Distribution:

  • If present as an impurity and administered parenterally, it would be rapidly distributed.

  • Its high reactivity suggests it would be unlikely to remain in circulation as the parent compound for a significant duration. It would likely react with nucleophiles at or near the site of administration.

Metabolism & Excretion:

  • Rapid Metabolic Clearance: The α-chloro ketone functional group is a strong electrophile. It is highly susceptible to nucleophilic attack by endogenous molecules. The most probable and rapid metabolic pathway would be conjugation with glutathione (GSH), a major cellular nucleophile, catalyzed by glutathione S-transferases (GSTs).

  • Short Half-Life: This rapid, likely non-enzymatic and enzymatic, conjugation would lead to a very short biological half-life.

  • Excretion: The resulting glutathione conjugate would be further processed into mercapturic acid derivatives and excreted in the urine.

  • Low Systemic Exposure: Due to its high reactivity and rapid clearance, the systemic exposure to the parent compound would be extremely low to negligible. The primary concern would be potential toxicity from covalent binding to proteins or DNA near the site of administration, rather than systemic pharmacological effects.

Experimental Methodologies for Pharmacokinetic Analysis

To provide practical guidance for researchers, we detail standard protocols for evaluating the pharmacokinetic properties of compounds like ropivacaine precursors and their metabolites.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical study to determine the plasma concentration-time profile of a test compound after intravenous administration.

Objective: To determine key pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, AUC) of a test article (e.g., PPX) in rats.

Step-by-Step Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point or in a sparse sampling design), fitted with jugular vein catheters for blood sampling.

  • Dosing: Administer the test article intravenously (e.g., via tail vein) as a bolus dose. The vehicle should be a biocompatible solvent like saline or a solution containing a solubilizing agent (e.g., DMSO, PEG400) at a low percentage.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein catheter at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis (Bioanalysis):

    • Sample Preparation: Extract the analyte from the plasma using protein precipitation (e.g., with acetonitrile containing an internal standard) or liquid-liquid extraction.

    • LC-MS/MS Analysis: Quantify the concentration of the test article in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and selectivity[14][15].

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

G cluster_pre Pre-Dose cluster_exp Experiment cluster_post Analysis a Acclimatize Cannulated Rats c IV Bolus Administration a->c b Prepare Dosing Solution b->c d Serial Blood Sampling (0-24h) c->d e Plasma Separation (Centrifugation) d->e f Bioanalysis by LC-MS/MS e->f g Pharmacokinetic Modeling (NCA) f->g h Determine PK Parameters (CL, Vd, t1/2, AUC) g->h

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

This assay is a cost-effective, high-throughput screen to estimate the intrinsic clearance of a compound by liver enzymes. It would be the first step in assessing a novel intermediate like the chloro-compound.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Step-by-Step Protocol:

  • Reagents: Test compound, liver microsomes (e.g., human, rat), NADPH (cofactor), phosphate buffer.

  • Incubation:

    • Pre-incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) from the half-life and incubation conditions.

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis a Prepare Microsome/Buffer/Compound Mix c Pre-warm Mix a->c b Prepare NADPH Solution d Initiate with NADPH b->d c->d e Sample at Time Points (0, 5, 15, 30, 60 min) d->e f Quench with Acetonitrile e->f g Centrifuge & Collect Supernatant f->g h Quantify Parent Compound (LC-MS/MS) g->h i Calculate t1/2 and CLint h->i

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Directions

This guide demonstrates a significant divergence in the pharmacokinetic profiles of ropivacaine-related synthetic compounds.

  • The key precursor, (S)-pipecolic acid 2,6-xylidide , is identical to the stable and long-lived metabolite PPX. Its well-characterized pharmacokinetic profile, marked by a long half-life, allows for a robust risk assessment if it is present as an impurity.

  • In contrast, a reactive intermediate such as 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is predicted to have a very short biological half-life due to rapid metabolic conjugation. The primary risk from such an impurity would likely be localized reactivity rather than systemic exposure.

For drug development professionals, this comparison underscores the necessity of a dual approach. For stable, drug-like precursors or impurities, standard pharmacokinetic studies are essential. For reactive intermediates, the focus should shift to in vitro assays that can characterize their reactivity, metabolic instability, and potential for covalent binding. This comprehensive understanding ensures the development of safe, effective, and high-quality pharmaceutical products.

References

  • Beng, T. K., & Gawley, R. E. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(–)-Coniine, (S)-(+)-Pelletierine, (+)-b-Conhydrine, and (S)-(–)-Ropivacaine and Formal Synthesis of (–)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society, 132(35), 12216–12217.
  • Lönnqvist, P. A., et al. (2011). Population pharmacokinetic analysis of ropivacaine and its metabolite 2',6'-pipecoloxylidide from pooled data in neonates, infants, and children. British Journal of Anaesthesia, 107(3), 412–420. [Link]

  • Zhang, X., et al. (2024). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers, 11(9), 2535-2541. [Link]

  • Ropivacaine. New Drug Approvals. (2021). [Link]

  • Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics.
  • Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses Procedure. [Link]

  • Yoo, S., et al. (2025). Plasma concentrations of total and unbound ropivacaine and its metabolite 2',6'-pipecoloxylidide after popliteal sciatic nerve block in chronic kidney disease patients not receiving haemodialysis: A population pharmacokinetic analysis. European Journal of Anaesthesiology, 42(8), 751-753. [Link]

  • 2',6'-pipecoloxylidide. Semantic Scholar. [Link]

  • Goyal, R., et al. (2014). Ropivacaine: A review of its pharmacology and clinical use. Indian Journal of Anaesthesia, 58(5), 582–589. [Link]

  • Oda, Y., et al. (2006). Effects of premedication medicines on the formation of the CYP3A4-dependent metabolite of ropivacaine, 2', 6'-Pipecoloxylidide, on human liver microsomes in vitro. Journal of Pharmaceutical Sciences, 95(2), 347-354. [Link]

  • Charette, A. B., & Côté, B. (2010). Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. The Journal of Organic Chemistry, 65(26), 9061–9067. [Link]

  • Contente, M. L., et al. (2019). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 21(23), 6336-6341. [Link]

  • Jokinen, M. J., et al. (2007). Pharmacokinetics of ropivacaine in patients with chronic end-stage liver disease. Anesthesiology, 106(1), 43–53. [Link]

  • Mazo, C. P., et al. (2024). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Chemistry, 12, 1368943. [Link]

  • Muntean, D. L., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 17(12), 1583. [Link]

  • Pere, P., et al. (2001). Pharmacokinetics of ropivacaine in patients with chronic renal failure. British Journal of Anaesthesia, 86(2), 211–216. [Link]

  • Ropivacaine. PubChem. National Institutes of Health. [Link]

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  • Muntean, D. L., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. ResearchGate. [Link]

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Sources

Safety & Regulatory Compliance

Safety

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one proper disposal procedures

Professional Safety and Disposal Guidelines for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one Introduction & Chemical Profile In modern drug development and synthetic workflows, 2-Chloro-1-(2,6-dimethyl-piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Professional Safety and Disposal Guidelines for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

Introduction & Chemical Profile In modern drug development and synthetic workflows, 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one (CAS: 54152-06-6) serves as a critical halogenated amide building block [1]. Structurally, it is an α -chloro amide, meaning it possesses significant electrophilic character and functions as an alkylating agent. While this reactivity is highly desirable for substitution reactions (e.g., forming α -amino amides), it also dictates the compound's toxicological profile and necessitates rigorous, field-proven logistical plans for handling and disposal.

Hazard Assessment & Risk Mitigation Understanding the causality behind experimental safety choices begins with the compound's hazard profile. The electrophilic nature of the α -carbon makes it reactive toward biological nucleophiles, leading to its acute toxicity classifications. According to notified Classification, Labelling and Packaging (CLP) data, the substance presents the following hazards [1]:

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / ClassificationMechanistic Rationale & Mitigation Strategy
Molecular Formula C10H18ClNON/A
Monoisotopic Mass 203.1077 DaN/A
Eye Damage Category 1 (H318)Alkylating agents can cause irreversible corneal damage. Mitigation: Chemical safety goggles and face shield.
Acute Toxicity Category 4 (H302/312/332)Reactivity with cellular nucleophiles. Mitigation: Strict fume hood operation; extended-cuff nitrile gloves.
STOT SE Category 3 (H336)Potential for respiratory tract irritation. Mitigation: Ensure laboratory ventilation exceeds 10 air changes per hour (ACH).

Operational Disposal Plan As a Senior Application Scientist, I emphasize that waste management must be treated with the same scientific rigor as the synthesis itself. The disposal of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one must integrate seamlessly into institutional Environmental Health and Safety (EHS) frameworks and comply with environmental regulations such as the Resource Conservation and Recovery Act (RCRA) [2].

The Fallacy of In-Lab Destruction: A common misconception in laboratory logistics is the attempt to chemically quench or neutralize electrophiles (e.g., using aqueous ammonia or thiols) prior to disposal. For this specific α -chloro amide, in-lab chemical destruction is strongly contraindicated. The reaction with nucleophiles is exothermic and can generate uncharacterized, potentially more hazardous byproducts. The most scientifically sound protocol is strict segregation followed by professional high-temperature incineration.

Step-by-Step Disposal Methodology: This protocol is designed as a self-validating system: by strictly logging mass inputs versus waste outputs, any discrepancy in the mass balance is immediately flagged, preventing the dangerous accumulation of unaccounted hazardous materials.

  • Waste Segregation: Collect all liquid waste containing this compound (e.g., reaction mother liquors, chromatography fractions) in a chemically compatible container (e.g., high-density polyethylene (HDPE)) explicitly labeled as "Halogenated Organic Waste."

  • Solid Waste Management: Contaminated consumables (e.g., silica gel, filter paper, gloves) must be placed in a dedicated solid hazardous waste bin, double-bagged in 6-mil polyethylene bags, and labeled.

  • Incompatibility Verification: Ensure the waste stream is completely isolated from strong oxidizing agents, strong bases, and reactive metals to prevent spontaneous exothermic degradation.

  • EHS Transfer: Once the container reaches 80% capacity, seal it with a vented cap. Log the exact constituents (including CAS 54152-06-6) and request an EHS pickup for professional incineration [2].

Standard Operating Procedure: Spill Response Workflow In the event of an accidental release, immediate, methodical action is required. This step-by-step methodology ensures containment and minimizes exposure risks[3].

Protocol:

  • Evacuate and Assess: Clear personnel from the immediate vicinity. Assess the spill volume. If the spill exceeds 100 mL or occurs outside a certified fume hood, evacuate the laboratory and trigger the EHS emergency response.

  • PPE Donning: The response team must don extended-cuff nitrile gloves, a chemically resistant lab coat, chemical splash goggles, and a face shield.

  • Containment: Surround the perimeter of the spill with an inert absorbent material (e.g., vermiculite or commercial universal spill pads). Crucial Note: Do not use combustible materials like sawdust, as halogenated compounds can react unpredictably.

  • Absorption and Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Transfer the material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Collect all aqueous wash liquids into the halogenated waste stream.

  • Documentation: Label the container as "Spill Cleanup Material: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one" and submit a formal incident report to EHS to close the validation loop.

Mandatory Visualization: Spill Response & Disposal Workflow

SpillResponse Start Spill Detected 2-Chloro-1-(...)-propan-1-one Assess Assess Spill Size & Location Start->Assess Large Large / Outside Hood Assess->Large Small Small / Inside Hood Assess->Small EHS Evacuate & Contact EHS Large->EHS PPE Don Appropriate PPE (Goggles, Gloves, Coat) Small->PPE Waste Label as Halogenated Waste & Transfer to EHS EHS->Waste EHS Managed Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Collect Collect in Sealable HDPE/Glass Container Contain->Collect Decon Decontaminate Surface with Detergent Collect->Decon Decon->Waste

Caption: Operational workflow for spill response and proper disposal of the halogenated amide.

References

  • NextSDS. "2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one — Chemical Substance Information." NextSDS. [Link]

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." US EPA. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

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